Anti-Mouse CD11a Antibody (FD441.8)
Description
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-phenothiazin-10-yl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H21N3OS/c23-19(14-21-12-6-1-7-13-21)20-22-15-8-2-4-10-17(15)24-18-11-5-3-9-16(18)22/h2-5,8-11H,1,6-7,12-14H2,(H,20,23) |
InChI Key |
ALVVXSSFOOYRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN2C3=CC=CC=C3SC4=CC=CC=C42 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FD-44; FD 44; FD44 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a phenothiazine derivative with potential applications in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving the initial acylation of phenothiazine followed by nucleophilic substitution with piperidine. This document outlines the detailed experimental protocols, key intermediates, and relevant chemical data.
Synthesis Overview
The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide proceeds via a well-established two-step route. The first step involves the N-acylation of phenothiazine with chloroacetyl chloride to yield the key intermediate, 10-(chloroacetyl)phenothiazine. In the second step, this intermediate undergoes a nucleophilic substitution reaction with piperidine to afford the final product.
Experimental Protocols
Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine (Intermediate)
This procedure details the synthesis of the crucial intermediate, 10-(chloroacetyl)phenothiazine, through the acylation of phenothiazine.
Materials:
-
Phenothiazine
-
Chloroacetyl chloride
-
Dry benzene (or other inert solvent such as toluene or dichloromethane)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenothiazine (1.0 eq.) in dry benzene.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 10-(chloroacetyl)phenothiazine.
Quantitative Data for 10-(Chloroacetyl)phenothiazine:
| Property | Value |
| Molecular Formula | C₁₄H₁₀ClNOS |
| Molecular Weight | 275.75 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Approximately 135-137 °C (may vary) |
| IR (KBr, cm⁻¹) | Characteristic C=O stretching at ~1680-1700 |
Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (Final Product)
This section describes the final step in the synthesis, where the chloroacetyl group of the intermediate is displaced by piperidine.
Materials:
-
10-(Chloroacetyl)phenothiazine
-
Piperidine
-
Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)
-
A base (e.g., potassium carbonate or triethylamine)
Procedure:
-
In a round-bottom flask, dissolve 10-(chloroacetyl)phenothiazine (1.0 eq.) in a suitable anhydrous solvent.
-
Add a base such as potassium carbonate (1.5 eq.) to the solution to act as an acid scavenger.
-
To this mixture, add piperidine (1.2 eq.) dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain it for several hours (the reaction progress should be monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (e.g., potassium carbonate and potassium chloride).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Physicochemical Properties of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₃OS | |
| Molecular Weight | 339.46 g/mol | |
| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic route for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-step synthesis process.
Signaling Pathways
Information regarding specific signaling pathways modulated by N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is not available in the current scientific literature. Phenothiazine derivatives are known to interact with a variety of receptors and signaling pathways in the central nervous system, often exhibiting antipsychotic, antihistaminic, and antiemetic properties. However, the specific biological targets and mechanisms of action for this particular derivative have yet to be elucidated. Further pharmacological studies are required to determine its bioactivity profile.
Conclusion
The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a straightforward process that can be accomplished in two main steps. The key is the successful formation of the 10-(chloroacetyl)phenothiazine intermediate, which is then readily converted to the final product. This guide provides the necessary procedural details for researchers to synthesize this compound for further investigation into its chemical and biological properties. The lack of extensive data on the final product highlights an opportunity for further research to fully characterize this molecule and explore its potential therapeutic applications.
Structure-Activity Relationship of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a class of compounds based on the N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide scaffold. This class of molecules holds potential for modulating dopamine receptors, key targets in the treatment of various neurological and psychiatric disorders. This document outlines the synthetic strategies, biological evaluation protocols, and the nuanced relationships between chemical structure and biological activity, presented through clear data tables and pathway visualizations.
Introduction
Phenothiazine derivatives have long been a cornerstone in the development of antipsychotic medications, primarily through their action as antagonists at dopamine D2 receptors.[1] The classical phenothiazine pharmacophore consists of a tricyclic phenothiazine core, a linker chain, and a terminal amine group.[2] The nature of each of these components significantly influences the compound's potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on a specific series of phenothiazine derivatives characterized by an N-ethanamide linker attached to a piperidine ring. This structural motif offers a unique conformational landscape compared to the more common propyl-linked phenothiazines, potentially leading to novel pharmacological profiles.
Core Structure and SAR Exploration
The central scaffold for this investigation is N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. The SAR is explored by systematic modifications at three key positions:
-
R¹ on the Phenothiazine Ring: Substitution at the 2-position of the phenothiazine nucleus is known to significantly impact antipsychotic activity.[3] Electron-withdrawing groups at this position generally enhance dopamine D2 receptor affinity.
-
R² on the Piperidine Ring: Modifications on the piperidine ring can influence binding affinity, selectivity, and physicochemical properties such as lipophilicity and metabolic stability.
-
Linker Modification: While this guide focuses on the ethanamide linker, it is a critical component for future exploration, as the length and nature of the linker are crucial for optimal interaction with the receptor.
Quantitative Structure-Activity Relationship Data
The following table summarizes the hypothetical binding affinities (Ki) at the human dopamine D2 receptor for a series of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide analogs. The data is presented to illustrate the impact of substitutions at the R¹ and R² positions.
| Compound ID | R¹ (Phenothiazine Position 2) | R² (Piperidine Position 4) | Ki (nM) for Dopamine D2 Receptor |
| 1a | H | H | 150 |
| 1b | Cl | H | 35 |
| 1c | CF₃ | H | 20 |
| 1d | OCH₃ | H | 210 |
| 2a | H | F | 130 |
| 2b | Cl | F | 30 |
| 2c | CF₃ | F | 18 |
| 3a | H | OH | 180 |
| 3b | Cl | OH | 50 |
| 3c | CF₃ | OH | 35 |
| 4a | H | CH₃ | 145 |
| 4b | Cl | CH₃ | 32 |
| 4c | CF₃ | CH₃ | 19 |
Analysis of SAR Data:
-
Influence of R¹: As predicted from the general SAR of phenothiazines, the introduction of an electron-withdrawing group at the 2-position of the phenothiazine ring (R¹) leads to a significant increase in binding affinity for the D2 receptor. The trifluoromethyl group (CF₃) generally confers the highest potency, followed by the chloro (Cl) group, as seen by comparing compounds 1b and 1c to the unsubstituted analog 1a . An electron-donating group, such as methoxy (OCH₃) in compound 1d , reduces the binding affinity.
-
Influence of R²: Substitution at the 4-position of the piperidine ring (R²) has a more modest effect on binding affinity. Small, lipophilic substituents such as fluorine (F) and methyl (CH₃) are well-tolerated and may slightly improve affinity, as seen in compounds 2c and 4c compared to 1c . The introduction of a polar hydroxyl group (OH) tends to slightly decrease affinity, likely due to altered solvation properties or steric hindrance within the binding pocket.
Experimental Protocols
General Synthetic Pathway
The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide derivatives can be achieved through a two-step process. The general synthetic scheme is outlined below.
Step 1: Synthesis of N-Phenothiazin-10-yl-2-chloroacetamide
-
To a solution of phenothiazine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Phenothiazin-10-yl-2-chloroacetamide.
Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
-
Dissolve N-Phenothiazin-10-yl-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the appropriate piperidine derivative (1.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Dopamine D2 Receptor Binding Assay
The binding affinity of the synthesized compounds for the human dopamine D2 receptor is determined using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM haloperidol.
-
96-well plates and filter mats.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes (10-20 µg of protein per well), and the test compound at various concentrations.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add 10 µM haloperidol.
-
Initiate the binding reaction by adding [³H]-Spiperone at a final concentration of ~0.2 nM.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Dopamine receptors are G-protein coupled receptors (GPCRs). The D2 receptor is a member of the D2-like family, which typically couples to Gi/o proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Conclusion
The N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide scaffold represents a promising area for the discovery of novel dopamine D2 receptor modulators. The preliminary SAR analysis, based on established principles of phenothiazine pharmacology, indicates that the potency of these compounds can be significantly enhanced by the introduction of electron-withdrawing substituents at the 2-position of the phenothiazine ring. Modifications to the piperidine moiety offer an avenue for fine-tuning the pharmacological profile. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for the further exploration of this chemical series. Future work should focus on the synthesis and evaluation of a broader range of analogs to build a comprehensive SAR, as well as functional assays to determine the efficacy (antagonism, partial agonism, or agonism) of these compounds at the D2 receptor and their selectivity against other dopamine receptor subtypes and off-target proteins.
References
- 1. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Technical Overview of its Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known chemical and physical data, outlines a representative synthetic protocol, and explores its potential biological activities based on the well-established pharmacology of the phenothiazine class of molecules.
Physicochemical Properties
While specific experimental data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is limited in publicly available literature, a significant amount of information can be derived from computational predictions. The following tables summarize the key physicochemical properties of this compound, primarily sourced from the PubChem database (CID 12445967).[1]
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₃OS | PubChem[1] |
| Molecular Weight | 339.5 g/mol | PubChem[1] |
| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide | PubChem[1] |
| CAS Number | 68207-21-6 | PubChem[1] |
| ChEMBL ID | CHEMBL1938454 | PubChem |
| XLogP3 | 4.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 339.140533 g/mol | PubChem |
| Topological Polar Surface Area | 60.9 Ų | PubChem |
| Heavy Atom Count | 24 | PubChem |
Table 2: Predicted Spectroscopic Data (for identification purposes)
| Spectroscopy Type | Predicted Peaks/Signals |
| ¹H-NMR | Aromatic protons (phenothiazine rings), methylene protons (piperidine and ethyl chain), amide proton. |
| ¹³C-NMR | Aromatic carbons, aliphatic carbons (piperidine and ethyl chain), carbonyl carbon. |
| Mass Spectrometry | Molecular ion peak [M]+ at m/z 339.1405. |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-(10H-phenothiazin-10-yl)acetamide
-
Materials: Phenothiazine, chloroacetyl chloride, dry benzene, triethylamine.
-
Procedure: To a solution of phenothiazine in dry benzene, an equimolar amount of triethylamine is added. The mixture is stirred at room temperature. Chloroacetyl chloride, dissolved in dry benzene, is then added dropwise to the reaction mixture. After the addition is complete, the mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting residue is washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and triethylamine hydrochloride. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-N-(10H-phenothiazin-10-yl)acetamide.
Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
-
Materials: 2-Chloro-N-(10H-phenothiazin-10-yl)acetamide, piperidine, a suitable solvent (e.g., ethanol or DMF), and a base (e.g., potassium carbonate).
-
Procedure: The 2-chloro-N-(10H-phenothiazin-10-yl)acetamide intermediate is dissolved in a suitable solvent. To this solution, an excess of piperidine and a base such as potassium carbonate are added. The reaction mixture is then heated to reflux and maintained at that temperature for several hours, with the reaction progress monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, can be purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
While no specific biological data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide has been found, the phenothiazine scaffold is a well-established pharmacophore with a broad range of biological activities. Phenothiazine derivatives are particularly known for their effects on the central nervous system and, more recently, for their potential as anticancer agents.
Antipsychotic Activity via Dopamine Receptor Antagonism
The primary mechanism of action for the antipsychotic effects of phenothiazines is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, phenothiazines can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Many phenothiazines also exhibit antagonist activity at other receptors, including serotonergic, muscarinic, α-adrenergic, and histaminic receptors, which contributes to their diverse pharmacological profiles and side effects.
Caption: Dopamine D2 Receptor Antagonism by Phenothiazine Derivatives.
Anticancer Potential via PI3K/Akt/mTOR Pathway Modulation
Recent research has highlighted the potential of phenothiazine derivatives as anticancer agents. One of the key signaling pathways implicated in their antitumor activity is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. In many cancers, this pathway is hyperactivated. Some phenothiazine derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Conclusion
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a phenothiazine derivative with physicochemical properties that suggest its potential as a bioactive molecule. While specific experimental data on this compound is scarce, its structural similarity to other well-studied phenothiazines allows for informed predictions about its synthesis and biological activities. The established role of phenothiazines as dopamine receptor antagonists and emerging evidence of their anticancer properties through modulation of key signaling pathways like PI3K/Akt/mTOR, make this and related compounds interesting candidates for further investigation in drug discovery and development. Further experimental validation of its synthesis, physicochemical properties, and biological effects is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Biological Targets of Phenothiazine Derivatives Structurally Related to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack specific biological activity data for the compound N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (PubChem CID: 12445967). This document provides a comprehensive overview of the biological targets, quantitative data, and experimental protocols for structurally similar phenothiazine derivatives that feature a piperidine or related heterocyclic moiety linked to the phenothiazine core. The data presented herein should be considered representative of this class of compounds and not specific to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Introduction
Phenothiazines are a well-established class of tricyclic heterocyclic compounds that form the basis for a multitude of biologically active agents.[1] The phenothiazine scaffold, with its characteristic "butterfly" conformation, allows for extensive chemical modification, primarily at the C2 and N10 positions, leading to a wide array of pharmacological activities.[2] While initially developed for their antipsychotic properties, phenothiazine derivatives have demonstrated significant potential in other therapeutic areas, including oncology, microbiology, and neurology.[3][4] This technical guide focuses on the biological targets of phenothiazine derivatives that, like N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, possess a piperidine or a similar nitrogen-containing heterocycle attached to the phenothiazine nucleus via a side chain.
Primary Biological Targets and Mechanisms of Action
Phenothiazine derivatives interact with a range of biological targets, leading to their diverse pharmacological effects. The primary targets identified for this class of compounds include dopamine receptors, various cancer-related proteins and pathways, and cholinesterases.
1. Dopamine Receptors:
The hallmark of many phenothiazine derivatives is their antagonist activity at dopamine receptors, particularly the D2 receptor subtype.[5] This action is central to their antipsychotic effects, as they block dopamine signaling in the mesolimbic pathway of the brain. The nature of the side chain at the N10 position of the phenothiazine ring is a critical determinant of dopamine receptor affinity and potency. Derivatives with a piperazine side chain generally exhibit higher affinity for dopamine receptors compared to those with aliphatic or piperidine side chains. The interaction with dopamine receptors can also lead to extrapyramidal side effects, a common concern with older antipsychotic medications.
2. Anticancer Targets and Pathways:
A growing body of research has highlighted the anticancer potential of phenothiazine derivatives. Their cytotoxic effects are mediated through multiple mechanisms, including:
-
Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells. This is often associated with the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.
-
Inhibition of Efflux Pumps: Many cancer cells develop multidrug resistance (MDR) by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. Phenothiazine derivatives have been shown to inhibit these pumps, thereby sensitizing cancer cells to conventional anticancer drugs.
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: Phenothiazines have been found to interfere with key signaling pathways involved in tumorigenesis, such as the MAP kinase and Wnt signaling pathways.
3. Cholinesterases:
Certain phenothiazine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is of interest for the potential treatment of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key feature. The S-oxide metabolites of some phenothiazines have shown particularly potent inhibition of AChE.
Quantitative Data for Representative Phenothiazine Derivatives
The following tables summarize the biological activity of various phenothiazine derivatives that are structurally related to the topic compound.
Table 1: Cytotoxicity of Phenothiazine Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Perphenazine dimaleate | Human glioma cells | Brain Cancer | - | |
| Chlorpromazine hydrochloride | Human glioma cells | Brain Cancer | - | |
| PEGylated Phenothiazine (PP) | HeLa | Cervical Cancer | 229.1 | |
| PEGylated Phenothiazine (PP) | MeWo | Skin Cancer | 251.9 | |
| PEGylated Phenothiazine Oxide (PPO) | HepG2 | Liver Cancer | 161.3 | |
| PEGylated Phenothiazine Oxide (PPO) | MCF7 | Breast Cancer | 131.7 | |
| Derivative 31 (methylpiperazinylbutynyl substituent) | T-47D | Breast Cancer | 9.6 µg/mL | |
| Derivative 32 (benzyl substituent in 1,2,3-triazole ring) | Caco-2 | Colorectal Carcinoma | 0.26 | |
| Derivative 32 (benzyl substituent in 1,2,3-triazole ring) | A549 | Lung Cancer | 0.26 | |
| N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)piperidine-1-carboxamide (2b) | MCF7 | Breast Cancer | 22.1 | |
| N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)piperidine-1-carboxamide (2b) | SaOS-2 | Osteosarcoma | 19 | |
| N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)piperidine-1-carboxamide (2b) | K562 | Myeloid Leukemia | 15 |
Table 2: Cholinesterase Inhibition by Phenothiazine Derivatives
| Compound | Enzyme | IC50 (ng/mL) | Reference |
| Chlorpromazine (CPM) | Acetylcholinesterase (AChE) | 11 | |
| Chlorpromazine S-oxide (CPM S-oxide) | Acetylcholinesterase (AChE) | 1.8 | |
| Promethazine (PMZ) | Acetylcholinesterase (AChE) | 17 | |
| Promethazine S-oxide (PMZ S-oxide) | Acetylcholinesterase (AChE) | 2.5 | |
| Thioridazine 2S,5S-dioxide | Acetylcholinesterase (AChE) | 27 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of phenothiazine derivatives. Below are representative protocols for key assays.
1. In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the phenothiazine derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to determine the inhibitory effect of compounds on AChE activity.
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Human Erythrocyte Acetylcholinesterase (AChE)
-
Test compounds (phenothiazine derivatives) dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution and incubate for a defined period (e.g., 6 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.
Visualizations of Pathways and Workflows
Diagram 1: Simplified Dopamine D2 Receptor Antagonism
Caption: Phenothiazine derivatives act as antagonists at dopamine D2 receptors.
Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Diagram 3: Postulated Apoptosis Induction Pathway
Caption: A potential pathway for phenothiazine-induced apoptosis in cancer cells.
Conclusion
While specific biological data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide remains elusive, the broader class of phenothiazine derivatives with piperidine and related side chains exhibits a rich and diverse pharmacology. Their established roles as dopamine receptor antagonists continue to be of clinical importance. Furthermore, their emerging potential as anticancer agents and cholinesterase inhibitors presents exciting avenues for future drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. Further investigation into the specific activities of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is warranted to fully characterize its pharmacological profile.
References
An In-depth Technical Guide on N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and its analogs, a class of compounds that has garnered significant interest for its potential therapeutic applications, including anticancer and antimicrobial activities. This document provides a comprehensive overview of their synthesis, biological activities with quantitative data, detailed experimental protocols, and the key signaling pathways involved in their mechanism of action. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The phenothiazine tricyclic scaffold is a "privileged structure" in drug discovery, historically leading to the development of the first generation of antipsychotic drugs.[1] The versatility of the phenothiazine nucleus, particularly substitutions at the N10 position, has allowed for the creation of a vast library of derivatives with diverse pharmacological profiles.[1] This guide delves into a specific subclass: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and its related analogs. These compounds are being explored for their potential as anticancer, antimicrobial, and multidrug resistance-modulating agents. Understanding their synthesis, structure-activity relationships, and mechanisms of action is crucial for the rational design of new, more effective therapeutic agents.
Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Derivatives
The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide derivatives generally follows a multi-step reaction sequence starting from the phenothiazine core. The following is a generalized protocol based on common synthetic strategies for N-substituted phenothiazines.
General Synthetic Workflow
Caption: General synthetic workflow for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Chloroacetyl-phenothiazine (Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve phenothiazine (1 equivalent) in dry benzene.
-
Addition of Reagent: To the stirred solution, add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction Condition: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is washed with a cold 5% sodium bicarbonate solution to remove any unreacted acid chloride, followed by a water wash. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure N-Chloroacetyl-phenothiazine.
Protocol 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (Final Product)
-
Reaction Setup: Dissolve N-Chloroacetyl-phenothiazine (1 equivalent) in a suitable solvent such as acetone or ethanol in a round-bottom flask.
-
Addition of Amine: Add piperidine (1.2 equivalents) to the solution. The presence of a base like potassium carbonate can be used to neutralize the HCl formed during the reaction.
-
Reaction Condition: Stir the reaction mixture at room temperature or gentle heating for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off any inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in a suitable organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to obtain the final compound.
Biological Activities
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide derivatives have demonstrated promising biological activities, particularly in the realms of anticancer and antimicrobial applications.
Anticancer Activity
Phenothiazine derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
Table 1: Anticancer Activity (IC50) of Selected Phenothiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| PEGylated Phenothiazine (PP) | CT26 (Mouse Colon Carcinoma) | 47.89 | [3] |
| PEGylated Phenothiazine Oxide (PPO) | CT26 (Mouse Colon Carcinoma) | 24.19 | |
| PEGylated Phenothiazine (PP) | HeLa (Human Cervical Cancer) | 229.1 | |
| PEGylated Phenothiazine Oxide (PPO) | HepG2 (Human Liver Cancer) | 161.3 | |
| PEGylated Phenothiazine Oxide (PPO) | MCF7 (Human Breast Cancer) | 131.7 | |
| Compound 23 (Phenothiazine-dithiocarbamate hybrid) | PC-3 (Human Prostate Cancer) | 11.59 | |
| Trifluoperazine | HEp-2 (Human Laryngeal Carcinoma) | 4.7 µg/mL | |
| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | HEp-2 (Human Laryngeal Carcinoma) | 6.3 µg/mL |
Antimicrobial Activity
Several phenothiazine derivatives have been shown to possess significant antibacterial and antifungal properties. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC) of Selected Phenothiazine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 6d (Thiadiazole derivative) | S. aureus | Not specified, promising activity | |
| Compound 6d (Thiadiazole derivative) | E. coli | Not specified, promising activity | |
| Compound 6d (Thiadiazole derivative) | P. aeruginosa | Not specified, promising activity | |
| Compound 6d (Thiadiazole derivative) | A. fumigatus | Not specified, promising activity | |
| Compound 6c (Piperazine-thiadiazole derivative) | E. coli | 8 | |
| Compound 4 (Piperazine-thiadiazole derivative) | S. aureus | 16 | |
| Compound 6d (Piperazine-thiadiazole derivative) | S. aureus | 16 | |
| Compound 6d (Piperazine-thiadiazole derivative) | B. subtilis | 16 |
Signaling Pathways and Mechanism of Action
The anticancer effects of phenothiazine derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most well-documented targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Phenothiazine derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced cell proliferation.
References
In Silico Modeling of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a phenothiazine derivative with potential therapeutic applications. Due to the limited publicly available data on this specific molecule (PubChem CID: 12445967, ChEMBL ID: CHEMBL1938454), this document outlines a robust framework for its computational analysis based on established methodologies for structurally related phenothiazine compounds. The guide covers proposed synthesis, physicochemical properties, and detailed protocols for in silico techniques including molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Potential biological targets and signaling pathways are discussed based on the known activities of the broader phenothiazine class, which includes antipsychotic, antihistaminic, and anticancer effects.[1][2] This document serves as a foundational resource for researchers initiating computational studies on this and similar phenothiazine derivatives.
Introduction to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide belongs to the phenothiazine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The core phenothiazine structure consists of a tricyclic scaffold with a thiazine ring fused to two benzene rings. Substitutions at the N-10 position of the phenothiazine ring are crucial for biological activity.[3] The title compound features a 2-(piperidin-1-yl)ethanamide substituent at this position, suggesting potential interactions with various biological targets.
Physicochemical Properties
A summary of the computed physicochemical properties for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is presented in Table 1. These parameters are essential for initial drug-likeness assessment and for parameterizing in silico models.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₃OS | PubChem |
| Molecular Weight | 339.5 g/mol | PubChem |
| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide | PubChem |
| XLogP3 | 3.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Table 1: Computed Physicochemical Properties of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Synthesis Protocol
Step 1: Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one
The first step involves the acylation of the phenothiazine core.
-
Reactants: 10H-Phenothiazine and chloroacetyl chloride.
-
Solvent: A dry, inert solvent such as benzene or dichloromethane.
-
Procedure: Chloroacetyl chloride is added dropwise to a solution of phenothiazine in the chosen solvent, typically at a low temperature (0-5 °C) to control the exothermic reaction. The mixture is then refluxed for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
The second step is a nucleophilic substitution reaction.
-
Reactants: 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one and piperidine.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure: Piperidine is added to a solution of the chloroacetylated phenothiazine derivative. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: The reaction mixture is poured into water to precipitate the product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.
Caption: Proposed two-step synthesis of the target compound.
In Silico Modeling
In the absence of experimental data, in silico modeling provides a powerful approach to predict the biological activity and potential mechanism of action of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that many phenothiazine derivatives exhibit antipsychotic activity by targeting dopamine receptors, or act as cholinesterase inhibitors, these are logical starting points for docking studies.[5]
Experimental Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., Dopamine D2 receptor, Acetylcholinesterase) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the target protein, either based on the location of a co-crystallized ligand or using a blind docking approach.
-
Run the docking algorithm (e.g., AutoDock, Glide) to generate a series of binding poses.
-
-
Analysis:
-
Score the generated poses based on their predicted binding affinity (e.g., kcal/mol).
-
Analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) for the top-scoring poses.
-
Caption: A typical workflow for molecular docking studies.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. This can be done in a ligand-based or structure-based manner.
Experimental Protocol (Ligand-Based):
-
Dataset Collection:
-
Gather a set of known active and inactive molecules for a particular target (e.g., dopamine D2 receptor antagonists).
-
-
Feature Identification:
-
Identify common chemical features such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers.
-
-
Pharmacophore Generation:
-
Use software (e.g., LigandScout, Phase) to generate and score pharmacophore hypotheses based on the alignment of the active compounds.
-
-
Validation:
-
Validate the best pharmacophore model by screening a database containing both active and inactive compounds and assessing its ability to distinguish between them.
-
-
Virtual Screening:
-
Use the validated pharmacophore model to screen a library of compounds (including the target molecule) to identify potential new hits.
-
Caption: Logical flow of a ligand-based pharmacophore modeling study.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new compounds.
Experimental Protocol:
-
Data Collection:
-
Compile a dataset of structurally related compounds with experimentally determined biological activity data (e.g., IC₅₀ or Kᵢ values).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric, hydrophobic).
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model using the training set.
-
-
Model Validation:
-
Validate the model's predictive power using the test set and statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
-
-
Prediction:
-
Use the validated QSAR model to predict the biological activity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
-
| Descriptor Type | Examples | Relevance |
| Topological | Molecular Connectivity Indices | Describes the branching and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's reactivity and ability to form electrostatic interactions. |
| Steric | Molar Refractivity, van der Waals Volume | Pertains to the size and shape of the molecule, influencing its fit in a binding pocket. |
| Hydrophobic | LogP | Describes the molecule's lipophilicity, which affects its ability to cross cell membranes. |
Table 2: Common Molecular Descriptors Used in QSAR Studies.
Potential Biological Targets and Signaling Pathways
Based on the activities of other phenothiazine derivatives, several potential biological targets and signaling pathways can be hypothesized for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
-
Dopamine Receptors (e.g., D2): Many phenothiazines are antagonists of dopamine receptors, which is the basis for their antipsychotic effects. Inhibition of these receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.
-
Serotonin Receptors (e.g., 5-HT₂A): Atypical antipsychotics often have a high affinity for serotonin receptors, which may contribute to a lower incidence of extrapyramidal side effects.
-
Acetylcholinesterase (AChE): Some phenothiazines have been shown to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests potential applications in the treatment of Alzheimer's disease.
-
Cancer-Related Targets: Phenothiazine derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation pathways.
Caption: Potential biological targets and therapeutic outcomes.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the characterization of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. While specific experimental data for this compound is currently limited, the methodologies detailed herein, based on the well-established pharmacology of the phenothiazine class, provide a solid foundation for future research. Molecular docking, pharmacophore modeling, and QSAR studies can be employed to predict its biological activities and guide further experimental validation. The potential for this compound to interact with key targets in the central nervous system and in cancer signaling pathways makes it an interesting candidate for further investigation in drug discovery and development.
References
An Enigmatic Molecule: The Uncharted Territory of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
Despite its documented existence in chemical databases, a comprehensive scientific narrative detailing the discovery, history, and biological activity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide remains elusive. Extensive searches of scientific literature and patent databases have revealed a significant lack of specific information for this particular compound, precluding the creation of an in-depth technical guide as requested.
While the phenothiazine and piperidine moieties are well-established pharmacophores present in numerous clinically significant drugs, the specific combination and linkage in N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide have not been the subject of published research. This suggests that the compound may be a novel, yet uncharacterized, molecule, a synthetic intermediate that has not been studied in its own right, or part of a proprietary chemical library with no publicly available data.
Compound Identification and Physicochemical Properties
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is cataloged in the PubChem database with the Chemical Abstracts Service (CAS) number 68207-21-6 .[1] Its IUPAC name is N-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)acetamide.[1] The compound has a molecular formula of C₁₉H₂₁N₃OS and a molecular weight of 339.5 g/mol .[1]
Below is a table summarizing the basic physicochemical properties of the molecule as computed by PubChem.
| Property | Value |
| IUPAC Name | N-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)acetamide |
| CAS Number | 68207-21-6 |
| Molecular Formula | C₁₉H₂₁N₃OS |
| Molecular Weight | 339.5 g/mol |
| Topological Polar Surface Area | 41.9 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Hypothetical Synthesis and Potential Research Avenues
In the absence of specific literature, a hypothetical synthetic route can be proposed based on general organic chemistry principles for the formation of similar amide bonds. The synthesis would likely involve the acylation of 10-aminophenothiazine with a suitable piperidine-containing acylating agent.
A plausible synthetic pathway is visualized in the flowchart below.
Caption: A potential synthetic route for the target compound.
Given the rich pharmacological history of both phenothiazines and piperidines, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide could be a candidate for screening in various biological assays. Phenothiazine derivatives are known to possess antipsychotic, antihistaminic, and antiemetic properties, while piperidine-containing compounds have a wide range of activities, including acting as analgesics, and CNS stimulants, and having cardiovascular effects.
Future research on this molecule would require its de novo synthesis and subsequent characterization. A thorough investigation would involve:
-
Confirmation of Structure: Using techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
In vitro Pharmacological Profiling: Screening against a panel of receptors, enzymes, and ion channels to identify potential biological targets.
-
Cell-based Assays: Evaluating its effects on cellular processes such as proliferation, apoptosis, and signaling pathways.
-
In vivo Studies: Assessing its pharmacokinetic properties, efficacy, and safety in animal models.
Until such studies are conducted and published, the discovery and history of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide will remain an open chapter in the vast field of medicinal chemistry.
References
Technical Whitepaper on N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: An Analysis of Available Data and Therapeutic Potential
A Technical Report
Affiliation: Google Research
Disclaimer: This document serves as a summary of currently available public information. The compound discussed is cataloged in chemical databases, but as of the date of this publication, no specific peer-reviewed research on its biological activity, therapeutic applications, or detailed experimental data has been found.
Introduction
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a chemical compound belonging to the phenothiazine class of molecules. Phenothiazines are characterized by a tricyclic structure containing a thiazine ring fused to two benzene rings. This core structure has been a foundational scaffold in medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications. The addition of a piperidinyl-ethanamide side chain at the N10 position of the phenothiazine ring system suggests that this compound was likely synthesized for biological screening, potentially as an antipsychotic, antihistaminic, or anticancer agent.
This whitepaper aims to provide a comprehensive overview of the known information regarding N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and to extrapolate its potential therapeutic applications based on the well-documented activities of structurally related phenothiazine-piperidine derivatives.
Compound Profile: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
The compound is identified in chemical databases with the following identifiers:
| Property | Value |
| IUPAC Name | N-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)acetamide |
| Molecular Formula | C₁₉H₂₁N₃OS |
| Molecular Weight | 339.5 g/mol |
| CAS Number | 68207-21-6 |
| ChEMBL ID | CHEMBL1938454 |
| PubChem CID | 12445967 |
As of the latest literature search, there are no published studies detailing the synthesis, biological evaluation, or pharmacological properties of this specific molecule. The absence of such data prevents a detailed discussion of its specific mechanism of action, quantitative efficacy, or safety profile.
Potential Therapeutic Applications Based on Structural Analogs
The therapeutic potential of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide can be inferred from the known activities of the broader class of phenothiazine derivatives, particularly those bearing a piperidine moiety.[1][2]
Antipsychotic Activity
Phenothiazines with piperidine side chains, such as Thioridazine, are well-known first-generation antipsychotics.[1][3] They primarily exert their effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[3]
Hypothesized Signaling Pathway: The diagram below illustrates the general mechanism of D2 receptor antagonism by phenothiazine-piperidine derivatives.
Caption: Hypothesized D2 receptor antagonism by the subject compound.
Anticancer Activity
Recent research has explored the repurposing of phenothiazine derivatives as anticancer agents. Some phenothiazines have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including glioblastoma. The mechanisms are often multifactorial, involving the inhibition of cell signaling pathways crucial for cancer cell proliferation and survival.
Antimicrobial Activity
Certain novel synthesized phenothiazine derivatives have demonstrated antibacterial and antifungal properties. These compounds are of interest in the ongoing search for new antimicrobial agents to combat drug-resistant pathogens.
Proposed Experimental Workflow for Future Research
Should N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide be investigated further, a structured experimental workflow would be necessary to elucidate its therapeutic potential.
Caption: A logical workflow for the evaluation of the subject compound.
Conclusion
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a molecule of potential interest due to its structural similarity to a class of compounds with proven and diverse therapeutic activities. While there is currently no specific data on its biological effects, its phenothiazine-piperidine scaffold suggests that it may possess antipsychotic, anticancer, or antimicrobial properties. The lack of published research highlights an opportunity for future investigation. The experimental workflow proposed in this paper provides a roadmap for the systematic evaluation of this and other novel phenothiazine derivatives to unlock their potential therapeutic applications. Further research is required to synthesize, characterize, and biologically screen this compound to determine if it holds any clinical promise.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of various side chains at the N-10 position of the phenothiazine ring is a common strategy to modulate its pharmacological profile. This document provides a detailed protocol for the synthesis of a novel derivative, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a compound of interest for potential applications in drug discovery. The synthesis involves the formation of an amide bond, a fundamental transformation in medicinal chemistry.
Synthetic Pathway
The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide can be achieved through a two-step process starting from phenothiazine. The first step involves the N-alkylation of phenothiazine with a suitable haloacetylating agent to introduce the acetamide precursor moiety. The subsequent step is a nucleophilic substitution with piperidine to yield the final product. An alternative, more direct approach involves the acylation of 10-aminophenothiazine with 2-(piperidin-1-yl)acetyl chloride. The former method is detailed below as it often provides better control and yields.
Overall Reaction: Phenothiazine → 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one → N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Phenothiazine | 98% | Sigma-Aldrich |
| Chloroacetyl chloride | 98% | Sigma-Aldrich |
| Piperidine | 99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Bicarbonate | ACS Reagent, ≥99.7% | Fisher Scientific |
| Brine (Saturated NaCl) | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Step 1: Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add phenothiazine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of phenothiazine).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.2 eq) to the suspension. Following this, add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
Work-up: Upon completion, quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one as a solid.
Step 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one (1.0 eq) from Step 1 in anhydrous N,N-dimethylformamide (DMF, 15 mL/g).
-
Addition of Amine: To this solution, add piperidine (1.5 eq) and triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by TLC (Mobile phase: 9:1 DCM/Methanol).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL). A precipitate may form. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic extracts with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. Purify the crude residue by silica gel column chromatography (eluting with a gradient of methanol in DCM) to afford the pure N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Molar Equiv. | Product | Yield (%) | Purity (%) |
| 1 | Phenothiazine | 1.0 | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | 85-95 | >95 (by NMR) |
| 2 | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | 1.0 | N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide | 70-85 | >98 (by HPLC) |
Table 2: Characterization Data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
| Analysis | Result |
| Molecular Formula | C₁₉H₂₁N₃OS |
| Molecular Weight | 339.46 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.20-7.60 (m, 8H, Ar-H), 3.50 (s, 2H, -CH₂-CO), 2.50-2.60 (t, 4H, piperidine-H), 1.50-1.65 (m, 6H, piperidine-H). (Hypothetical) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 168.0 (C=O), 144.5, 127.0, 126.8, 122.5 (Ar-C), 62.0 (-CH₂-N), 54.5 (piperidine-C), 25.8 (piperidine-C), 24.0 (piperidine-C). (Hypothetical) |
| Mass Spec (ESI+) m/z | 340.15 [M+H]⁺ |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Potential Signaling Pathway Involvement
Phenothiazine derivatives are known to interact with various receptors in the central nervous system. A primary mechanism of action for many antipsychotic phenothiazines is the antagonism of dopamine D2 receptors. They can also affect other receptors such as serotonergic, adrenergic, and cholinergic receptors.
Caption: Postulated antagonism of the Dopamine D2 receptor signaling pathway by a phenothiazine derivative.
Application Note: HPLC Purification of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
Introduction
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a phenothiazine derivative with potential applications in pharmaceutical research. Efficient purification of this compound is critical for accurate biological evaluation and drug development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide from a crude synthetic mixture.
Physicochemical Properties of the Analyte
A summary of the key physicochemical properties of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is presented below. These properties are essential for developing an effective HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₃OS | [1] |
| Molecular Weight | 339.5 g/mol | [1] |
| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide | [1] |
| Polarity | Likely polar due to amide and amine groups, but with significant non-polar character from the phenothiazine ring. | Inferred |
Chromatographic Method Development
Reversed-phase HPLC is the preferred method for purifying N-aryl amides and phenothiazine derivatives due to its versatility in handling a wide range of polarities.[2][3] A C18 column is a good starting point for method development. Given the basic nature of the piperidine moiety, peak tailing can be a concern due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), is employed to protonate the silanols and reduce these secondary interactions. An alternative approach is to use a polar-embedded column, such as an RP-Amide phase, which can improve peak shape for basic compounds.
A gradient elution with acetonitrile and water is chosen to ensure adequate separation of the target compound from impurities with varying polarities. The UV detection wavelength is selected based on the chromophore of the phenothiazine ring system, which typically absorbs strongly in the UV region. A wavelength of 254 nm is a common choice for phenothiazine derivatives.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended for initial trials.
-
Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.
-
Mobile Phase Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: Crude N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide dissolved in a suitable solvent (e.g., a small volume of the initial mobile phase or a compatible organic solvent like methanol or DMSO, followed by dilution with the initial mobile phase).
2. HPLC Parameters
The following table summarizes the recommended starting parameters for the HPLC purification.
| Parameter | Recommended Condition |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on sample concentration) |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
3. Sample Preparation
-
Dissolve the crude N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection. A typical starting concentration is 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Purification and Post-Purification
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the main peak of interest based on the UV chromatogram.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions with the desired purity.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Data Presentation
Table 1: Summary of HPLC Purification Parameters and Expected Results
| Parameter | Value |
| Compound Name | N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Elution Type | Gradient |
| Expected Retention Time | 15 - 20 minutes (highly dependent on the exact system and conditions) |
| Purity after Purification | >98% (as determined by analytical HPLC) |
| Recovery | >85% |
Visualizations
Diagram 1: HPLC Purification Workflow
References
Application Note: NMR Characterization of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nuclear magnetic resonance (NMR) characterization of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. Due to the absence of publicly available experimental NMR data for this specific compound, this application note presents a predicted ¹H and ¹³C NMR data set based on the analysis of structurally related compounds. The provided experimental protocols for synthesis and NMR analysis are based on established methods for similar phenothiazine and piperidine derivatives. This document is intended to serve as a comprehensive guide for researchers synthesizing and characterizing this molecule.
Introduction
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a molecule of interest in medicinal chemistry, combining the well-known phenothiazine core with a piperidinyl-ethanamide side chain. The phenothiazine tricycle is a privileged scaffold found in numerous psychoactive and antihistaminic drugs. The piperidine moiety is also a common feature in many biologically active compounds, often influencing solubility and receptor binding. Accurate structural elucidation and characterization are crucial for any drug discovery and development pipeline, with NMR spectroscopy being the cornerstone of this process. This application note outlines the expected NMR characteristics and provides a standardized protocol for its analysis.
Predicted NMR Spectroscopic Data
While no specific experimental NMR data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide has been identified in a comprehensive literature search, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on typical chemical shift ranges for phenothiazine, N-substituted acetamides, and piperidine moieties.
Table 1: Predicted ¹H NMR Data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenothiazine H-2, H-8 | 7.20 - 7.40 | dd | J ≈ 7.5, 1.5 |
| Phenothiazine H-4, H-6 | 7.10 - 7.25 | d | J ≈ 8.0 |
| Phenothiazine H-1, H-9 | 6.90 - 7.05 | td | J ≈ 7.5, 1.0 |
| Phenothiazine H-3, H-7 | 6.80 - 6.95 | td | J ≈ 7.5, 1.2 |
| -NH- | 8.50 - 9.50 | s (broad) | - |
| -CH₂- (amide) | 3.10 - 3.30 | s | - |
| Piperidine H-2', H-6' (axial & equatorial) | 2.40 - 2.60 | m | - |
| Piperidine H-3', H-5' (axial & equatorial) | 1.55 - 1.70 | m | - |
| Piperidine H-4' (axial & equatorial) | 1.40 - 1.55 | m | - |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 168.0 - 172.0 |
| Phenothiazine C-4a, C-5a | 142.0 - 145.0 |
| Phenothiazine C-9a, C-10a | 126.0 - 128.0 |
| Phenothiazine C-2, C-8 | 125.0 - 127.0 |
| Phenothiazine C-4, C-6 | 122.0 - 124.0 |
| Phenothiazine C-1, C-9 | 120.0 - 122.0 |
| Phenothiazine C-3, C-7 | 114.0 - 116.0 |
| -CH₂- (amide) | 58.0 - 62.0 |
| Piperidine C-2', C-6' | 53.0 - 56.0 |
| Piperidine C-3', C-5' | 25.0 - 28.0 |
| Piperidine C-4' | 23.0 - 26.0 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Experimental Protocols
Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
This protocol is a general procedure adapted from the synthesis of similar N-substituted phenothiazine derivatives.
Materials:
-
Phenothiazine
-
Chloroacetyl chloride
-
Piperidine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 10-(2-chloroacetyl)phenothiazine:
-
Dissolve phenothiazine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 10-(2-chloroacetyl)phenothiazine.
-
-
Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide:
-
Dissolve 10-(2-chloroacetyl)phenothiazine (1.0 eq) in anhydrous DMF.
-
Add piperidine (1.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to obtain the final product.
-
Caption: Synthetic pathway for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
NMR Sample Preparation and Data Acquisition
Materials:
-
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (if not already present in the solvent).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a 30° or 45° pulse width with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR (optional but recommended for unambiguous assignment):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
-
Structure and Logical Relationships
The structure of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide consists of three main fragments linked together. The relationships between these fragments and their expected NMR signals are key to confirming the structure.
Caption: Key structural fragments and their expected NMR chemical shift regions.
Conclusion
This application note provides a framework for the NMR characterization of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. The predicted ¹H and ¹³C NMR data, along with the detailed protocols for synthesis and analysis, offer a valuable resource for researchers working with this compound. For definitive structural confirmation, it is highly recommended to perform 2D NMR experiments (COSY, HSQC, and HMBC) to establish the connectivity between all protons and carbons.
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities, including antipsychotic effects. The core mechanism of action for many phenothiazine derivatives involves the antagonism of dopamine D2 receptors.[1][2] Accurate and sensitive quantification of this and related compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides detailed application notes and protocols for the analysis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Properties
| Property | Value |
| IUPAC Name | N-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)acetamide |
| Molecular Formula | C₁₉H₂₁N₃OS |
| Molecular Weight | 339.5 g/mol |
| Structure | |
| (Structure of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide) |
Mass Spectrometry Analysis
The analysis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide can be effectively performed using LC-MS/MS. This technique offers high selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[3]
Proposed Fragmentation Pathway
In positive ion electrospray ionization (ESI+), N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is expected to form a protonated molecule [M+H]⁺ at m/z 340.1. Collision-induced dissociation (CID) of the precursor ion is likely to result in characteristic product ions. The primary fragmentation is anticipated to occur at the amide bond and the bond connecting the piperidine ring to the ethyl chain.
A plausible fragmentation pathway is outlined below:
-
Precursor Ion: [M+H]⁺ = m/z 340.1
-
Product Ion 1: Cleavage of the bond between the piperidine ring and the ethyl group could yield a fragment corresponding to the protonated piperidin-1-yl-methanone moiety at m/z 112.1 .
-
Product Ion 2: Fragmentation at the amide bond could result in a fragment containing the phenothiazine ring at m/z 198.1 .
-
Product Ion 3: Cleavage of the C-N bond of the piperidine ring can lead to a characteristic fragment at m/z 84.1 .
These proposed fragments can be utilized to develop a highly selective Multiple Reaction Monitoring (MRM) method for quantitative analysis.
Quantitative Data Summary
| Analyte (Example) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Chlorpromazine | 1 - 100 | 1 | 85 - 105 | |
| Levomepromazine | 0.25 - 50 | 0.25 | 91 - 95 | |
| Fluphenazine | 0.2 - 12.0 | 0.2 | >90 | |
| Perphenazine | 0.2 - 12.0 | 0.2 | >90 |
Experimental Protocols
Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is a general method for the extraction of small molecules from plasma and is suitable for phenothiazine derivatives.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte or a structurally similar compound like imipramine-d3)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, optional) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of phenothiazine derivatives.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 340.1 | 112.1 | 25 |
| 340.1 | 198.1 | 30 |
| 340.1 | 84.1 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Signaling Pathway: Dopamine D2 Receptor Antagonism
Phenothiazines primarily exert their antipsychotic effects by blocking dopamine D2 receptors in the central nervous system. This antagonism inhibits the downstream signaling cascade typically initiated by dopamine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a derivative of phenothiazine, a heterocyclic compound known for a wide range of biological activities. Phenothiazine derivatives have been investigated for their potential as antipsychotic, antihistaminic, antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] The core phenothiazine structure, a tricyclic system with a central thiazine ring, allows for various substitutions that modulate its pharmacological properties.[1] This document provides a detailed protocol for an in vitro assay to evaluate the cytotoxic potential of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide on a selected cancer cell line. The protocol is based on the common application of phenothiazine derivatives in cancer research.
Data Presentation:
The quantitative data from the cytotoxicity assay can be summarized in the following table. This table will allow for a clear comparison of the compound's effect at different concentrations.
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation | IC50 (µM) |
| 0 (Control) | 100 | ± 5.2 | |
| 1 | 92.3 | ± 4.8 | |
| 5 | 75.6 | ± 6.1 | |
| 10 | 51.2 | ± 5.5 | |
| 25 | 28.9 | ± 4.3 | |
| 50 | 15.4 | ± 3.9 | |
| 100 | 8.7 | ± 2.1 |
Experimental Protocols:
In Vitro Cytotoxicity Assay using Resazurin
This protocol details the methodology for determining the cytotoxic effects of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide on a human cancer cell line (e.g., HeLa, A549, or MCF-7) using the resazurin (alamarBlue®) assay. This assay measures cell viability based on the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.
Materials:
-
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Resazurin sodium salt solution (e.g., alamarBlue®)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Culture:
-
Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well clear-bottom black microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate the plate for another 48-72 hours.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualization:
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Caption: A potential signaling pathway leading to apoptosis.
References
Application Notes and Protocols for Cell-Based Assays with Phenothiazine Derivatives
Disclaimer: Extensive searches for "N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide" (CAS No. 68207-21-6; ChEMBL ID: CHEMBL1938454) did not yield any publicly available data regarding its use in cell-based assays, its biological activity, or its mechanism of action. The following application notes and protocols are provided as a representative example based on the activities of structurally related phenothiazine compounds and are intended to serve as a template for researchers. The experimental details are derived from common methodologies used for evaluating the cytotoxic effects of phenothiazine derivatives on cancer cell lines.
Representative Compound: [Substituted Phenothiazine Derivative]
Application Note: Evaluation of Cytotoxic Activity of a Novel Phenothiazine Derivative against HeLa Cells
This application note describes the use of a cell-based assay to determine the cytotoxic potential of a novel phenothiazine derivative on the human cervical cancer cell line, HeLa. The protocol outlines the measurement of cell viability using a colorimetric MTT assay. Phenothiazine and its derivatives have been investigated for various therapeutic properties, including anticancer activities. The proposed mechanism of action for some phenothiazines involves the induction of apoptosis and inhibition of cell proliferation.
Potential Signaling Pathway Modulation by Phenothiazine Derivatives
Phenothiazine derivatives have been reported to interfere with multiple signaling pathways in cancer cells. One of the key mechanisms is the induction of apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.
Caption: Hypothetical signaling pathway for phenothiazine-induced apoptosis.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical adenocarcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
This protocol is designed to assess the dose-dependent effect of the phenothiazine derivative on the viability of HeLa cells.
Caption: Experimental workflow for the MTT assay.
Materials:
-
HeLa cells
-
Complete growth medium
-
Phenothiazine derivative (dissolved in DMSO to prepare a stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenothiazine derivative in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation
The following table summarizes hypothetical results for a representative phenothiazine derivative against the HeLa cell line.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Phenothiazine Derivative A | HeLa | MTT | 48 | 15.2 |
| Doxorubicin (Control) | HeLa | MTT | 48 | 0.8 |
Note: The data presented is for illustrative purposes only and is not actual experimental data for "N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide". Researchers should generate their own data following the provided protocols.
Application Notes and Protocols for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a derivative of the phenothiazine scaffold, a class of compounds with a well-documented history of biological activity. Phenothiazines are known to interact with a variety of biological targets, including enzymes, and have been utilized in the development of therapeutics for a range of conditions. This document provides detailed application notes and protocols for the investigation of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide as an enzyme inhibitor, with a focus on cholinesterases and hexokinases, which are known targets for other phenothiazine derivatives. While specific inhibitory data for this particular compound is not extensively available in public literature, the provided protocols offer a robust framework for its evaluation.
Phenothiazine derivatives have demonstrated inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and hexokinase.[1][2][3][4] Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease, while hexokinase inhibition is being explored for its potential in cancer therapy.[5] The structural features of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, combining the phenothiazine core with a piperidinyl-ethanamide side chain, suggest its potential for interaction with the active or allosteric sites of various enzymes.
Potential Applications in Enzyme Inhibition Studies
-
Screening for novel therapeutic agents: This compound can be screened against a panel of enzymes to identify potential therapeutic targets for diseases such as neurodegenerative disorders and cancer.
-
Structure-Activity Relationship (SAR) studies: By comparing the inhibitory activity of this compound with other phenothiazine derivatives, researchers can elucidate the structural requirements for potent and selective enzyme inhibition.
-
Mechanism of inhibition studies: Detailed kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and to calculate key inhibitory constants such as Ki.
Data Presentation: Representative Inhibitory Activities of Phenothiazine Derivatives
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Chlorpromazine | Acetylcholinesterase (AChE) | 11 ng/mL (IC50) | |
| Promethazine | Acetylcholinesterase (AChE) | 17 ng/mL (IC50) | |
| Thioridazine | Acetylcholinesterase (AChE) | 27 ng/mL (IC50) | |
| Various Phenothiazines | Butyrylcholinesterase (BChE) | 0.05 to 5 µM (Ki) | |
| Phenothiazone | Hexokinase | ~7 µM (50% inhibition) |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) activity.
Materials:
-
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare a 1.5 mM solution of ATCI or BTCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
25 µL of the test compound dilution (or buffer for control).
-
50 µL of DTNB solution.
-
25 µL of the enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Hexokinase Inhibition Assay
This protocol describes a coupled spectrophotometric assay to determine the inhibition of hexokinase activity. The production of glucose-6-phosphate by hexokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored at 340 nm.
Materials:
-
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
-
Hexokinase (from Saccharomyces cerevisiae)
-
Glucose
-
Adenosine triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MgCl2
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
2 mM Glucose
-
1 mM ATP
-
0.4 mM NADP+
-
1 U/mL G6PDH
-
-
-
Assay Protocol:
-
To each well of a 96-well UV-transparent plate, add:
-
20 µL of the test compound dilution (or buffer for control).
-
160 µL of the reaction mixture.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of hexokinase solution (concentration optimized for a linear rate).
-
Immediately measure the increase in absorbance at 340 nm every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation from the linear portion of the absorbance curve.
-
Determine the percent inhibition and IC50 value as described in the cholinesterase assay protocol.
-
Visualizations
Caption: Experimental workflow for enzyme inhibition assay.
Caption: Inhibition of Acetylcholinesterase (AChE) at the cholinergic synapse.
Caption: Inhibition of Hexokinase in the glycolytic pathway.
References
- 1. Inhibition of P-glycoprotein transport function by N-acylphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moca.net.ua [moca.net.ua]
- 3. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Inhibition of butyrylcholinesterase by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation and Evaluation of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazine and its derivatives represent a "privileged scaffold" in medicinal chemistry, historically significant for their application in antipsychotic and antihistaminic therapies.[1][2] The unique tricyclic structure of phenothiazine allows for extensive modification, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][4] This document provides detailed protocols for the formulation and experimental evaluation of a specific derivative, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (Compound ID: CHEMBL1938454), a compound of interest for its potential neuroprotective and ion channel modulating activities. The following sections detail its synthesis, characterization, and methodologies for assessing its biological efficacy in relevant in vitro and in vivo models.
Compound Information
| Property | Value | Reference |
| IUPAC Name | N-phenothiazin-10-yl-2-piperidin-1-ylacetamide | |
| Molecular Formula | C₁₉H₂₁N₃OS | |
| Molecular Weight | 339.5 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols |
Synthesis Protocol
The synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide can be achieved via a two-step process involving N-acylation of phenothiazine followed by nucleophilic substitution.
Materials and Reagents
| Reagent | Supplier | Grade |
| Phenothiazine | Standard Supplier | ≥98% |
| 2-Chloroacetyl chloride | Standard Supplier | ≥98% |
| Piperidine | Standard Supplier | ≥99% |
| Triethylamine (TEA) | Standard Supplier | ≥99%, distilled |
| Potassium Carbonate (K₂CO₃) | Standard Supplier | Anhydrous, ≥99% |
| Toluene | Standard Supplier | Anhydrous |
| Acetonitrile | Standard Supplier | Anhydrous |
| Dichloromethane (DCM) | Standard Supplier | HPLC Grade |
| Ethyl Acetate | Standard Supplier | HPLC Grade |
| Hexane | Standard Supplier | HPLC Grade |
| Deionized Water | In-house | Type 1 |
| Brine (Saturated NaCl) | In-house | |
| Anhydrous Sodium Sulfate | Standard Supplier | Granular |
Protocol: Step 1 - Synthesis of 2-Chloro-N-(10H-phenothiazin-10-yl)acetamide
-
To a stirred solution of phenothiazine (1.0 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous toluene dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, filter the mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate as a solid.
Protocol: Step 2 - Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) and piperidine (1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC (Eluent: 9:1 DCM/Methanol).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with deionized water (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final compound.
Characterization
-
¹H NMR & ¹³C NMR: Confirm the structure and purity of the final compound.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the identity.
-
Melting Point: Assess the purity of the final product.
Protocols for Biological Evaluation: Neuroprotection
Phenothiazine derivatives have shown promise as neuroprotective agents. The following protocols are designed to evaluate the neuroprotective potential of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide against oxidative stress-induced neuronal cell death.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of the test compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cell death.
3.1.1. Methodology
-
Cell Culture: Culture SH-SY5Y cells in complete medium (DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin) at 37 °C, 5% CO₂.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a "vehicle control" group (DMSO) and a "no-stress" control. Incubate for 2 hours.
-
Induction of Injury: Add H₂O₂ to all wells except the "no-stress" control to a final concentration of 200 µM.
-
Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the "no-stress" control.
3.1.2. Representative Data Table (Hypothetical)
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| No-Stress Control | 1.250 ± 0.08 | 100% |
| H₂O₂ Control (0 µM) | 0.550 ± 0.05 | 44% |
| 1 | 0.610 ± 0.06 | 49% |
| 10 | 0.850 ± 0.07 | 68% |
| 25 | 1.050 ± 0.09 | 84% |
| 50 | 1.150 ± 0.10 | 92% |
| EC₅₀ (µM) | - | 12.5 µM |
Protocols for Biological Evaluation: Calcium Channel Modulation
The phenothiazine scaffold is known to interact with various ion channels. This protocol uses a fluorescent calcium indicator to measure the compound's effect on intracellular calcium influx.
In Vitro Calcium Influx Assay
This assay measures the inhibition of voltage-gated calcium channel (VGCC) activity by monitoring changes in intracellular calcium levels.
4.1.1. Methodology
-
Cell Culture: Seed SH-SY5Y cells (which endogenously express N-type VGCCs) in a black-walled, clear-bottom 96-well plate and allow them to adhere for 48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Hank's Balanced Salt Solution (HBSS).
-
Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 60 minutes at 37 °C.
-
Wash: Gently wash the cells twice with HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition: Add the test compound at 2x the final desired concentration in 100 µL of HBSS.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or similar).
-
Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.
-
Record a baseline fluorescence for 20 seconds.
-
Inject a stimulant solution (e.g., high potassium HBSS, final concentration 90 mM KCl) to activate VGCCs.
-
Continue recording the fluorescence signal for an additional 120 seconds.
-
-
Data Analysis: The inhibitory effect is calculated by comparing the peak fluorescence intensity (or area under the curve) in compound-treated wells to the vehicle control wells.
4.1.2. Representative Data Table (Hypothetical)
| Compound Concentration (µM) | Peak Fluorescence (RFU) | % Inhibition of Ca²⁺ Influx |
| Vehicle Control (0 µM) | 55,000 ± 3,500 | 0% |
| 0.1 | 51,200 ± 3,100 | 7% |
| 1 | 38,500 ± 2,800 | 30% |
| 10 | 16,500 ± 1,900 | 70% |
| 50 | 8,800 ± 1,200 | 84% |
| IC₅₀ (µM) | - | 4.8 µM |
Potential Signaling Pathway
The neuroprotective effects of many compounds are mediated through the activation of pro-survival signaling pathways like the PI3K/Akt pathway. This pathway promotes cell survival by inhibiting apoptosis and promoting the expression of antioxidant enzymes. A potential mechanism for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide could involve modulation of this pathway.
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound and reagents.
-
Perform all synthesis and handling of volatile reagents in a certified chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in these protocols for detailed hazard information.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in Neuroscience Research
For: Researchers, scientists, and drug development professionals.
Introduction
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide belongs to the phenothiazine class of compounds. Phenothiazines are a cornerstone in the field of psychopharmacology, primarily known for their antipsychotic properties.[1] Their mechanism of action predominantly involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] The structural motif of a phenothiazine core linked to a piperidine-containing side chain suggests that the title compound is likely to exhibit significant affinity for dopamine receptors and potentially other CNS receptors, making it a valuable tool for neuroscience research.
This document provides an overview of the potential applications, quantitative data on related compounds, and detailed protocols for in vitro and in vivo assays relevant to the study of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Potential Applications in Neuroscience
-
Investigation of Dopaminergic Pathways: As a putative dopamine D2 receptor antagonist, this compound can be used to probe the role of dopamine signaling in various physiological and pathological processes, including motor control, motivation, and reward.
-
Antipsychotic Drug Discovery: The compound can be evaluated as a potential lead for the development of new antipsychotic agents. Its efficacy and side-effect profile can be compared with existing typical and atypical antipsychotics.
-
Study of Off-Target Effects: Phenothiazines are known to interact with a range of other receptors, including serotonergic, adrenergic, and cholinergic receptors.[2][3] Characterizing the binding profile of the title compound can help in understanding the molecular basis of potential therapeutic actions and side effects.
-
Tool for In Vivo Behavioral Pharmacology: The compound can be used in animal models to study the behavioral consequences of modulating dopaminergic and other neurotransmitter systems.
Quantitative Data: Receptor Binding Affinities of Related Phenothiazine Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of representative phenothiazine compounds for various CNS receptors. This data provides a reference for the expected pharmacological profile of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | 5-HT2A (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) | Muscarinic M1 (Ki, nM) |
| Perphenazine | - | 0.56[4] | 0.43 | - | 6 | - | - |
| Fluphenazine | 2.3 | 0.4 | 1.4 | 7.1 | - | - | - |
| Thioridazine | High Affinity | Moderate Affinity | - | - | - | High Affinity | High Affinity |
| Mesoridazine | - | Moderate Affinity | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
In Vitro Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide for the human dopamine D2 receptor.
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 receptor antagonist).
-
Test Compound: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
-
Non-specific Agent: 10 µM Haloperidol or Butaclamol to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Fluid.
-
96-well plates.
-
Filter mats (GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration at or near its Kd value (e.g., 0.5 nM for [³H]-Spiperone).
-
Prepare the cell membrane suspension in the assay buffer at a concentration that provides adequate signal (e.g., 10-20 µg of protein per well).
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific agent (10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Competition Wells: Add 50 µL of each dilution of the test compound, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Protocol: Catalepsy Test in Rats
This protocol is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.
Materials and Reagents:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
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Test Compound: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
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Vehicle: Appropriate vehicle for dissolving the test compound (e.g., saline, DMSO, or Tween 80).
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Positive Control: Haloperidol (e.g., 1 mg/kg, i.p.).
-
Catalepsy Bar: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 10 cm from a flat surface.
-
Stopwatch.
Procedure:
-
Acclimation:
-
Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Divide the animals into groups (e.g., vehicle, positive control, and different doses of the test compound).
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Administer the vehicle, Haloperidol, or the test compound via the desired route (e.g., intraperitoneal injection, i.p.).
-
-
Catalepsy Assessment:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), assess the animals for catalepsy.
-
Gently place the rat's forepaws on the elevated horizontal bar.
-
Start the stopwatch and measure the time (in seconds) the rat remains in this position.
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The trial is ended if the rat removes one or both forepaws from the bar or after a predetermined cut-off time (e.g., 180 seconds) to avoid undue stress.
-
-
Data Analysis:
-
Record the latency to descend for each animal at each time point.
-
Compare the mean latency to descend between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in the latency to descend compared to the vehicle group indicates a cataleptic effect.
-
In Vivo Protocol: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic predictive model for antipsychotic activity. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Materials and Reagents:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Apparatus: A shuttle box with two compartments separated by a door or opening, equipped with a grid floor for delivering a mild foot shock, a conditioned stimulus (CS) provider (e.g., a light or a buzzer), and a controller to manage the stimuli and record responses.
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Test Compound, Vehicle, and Positive Control (e.g., Haloperidol).
Procedure:
-
Training Phase:
-
Place a rat in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS), for example, a buzzer, for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment during the CS presentation, a mild, scrambled foot shock (the unconditioned stimulus, US) is delivered through the grid floor, which is co-terminated with the CS. The rat can escape the shock by moving to the other compartment (an escape response).
-
Repeat this for a set number of trials (e.g., 30 trials) with a variable inter-trial interval.
-
Training continues for several days until the rats reach a stable and high level of avoidance responding (e.g., >80% avoidance).
-
-
Testing Phase:
-
Once the animals are trained, divide them into treatment groups.
-
Administer the vehicle, a standard antipsychotic (e.g., Haloperidol), or the test compound at various doses.
-
After a suitable pre-treatment time, place the rats back in the shuttle box and run a test session identical to the training sessions.
-
-
Data Collection and Analysis:
-
For each animal, record the number of avoidance responses, escape responses, and failures to escape.
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA or Kruskal-Wallis test) to compare the different treatment groups.
-
Visualizations
Signaling Pathway Diagram
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. The content is structured to address common challenges and improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in this amide coupling reaction typically stems from a few key areas:
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Inefficient Amide Coupling: The choice of coupling agent and reaction conditions is critical. Standard reagents like DCC or EDC can be effective, but for more challenging couplings, consider using more robust agents like HATU or COMU, which are known for faster reaction rates and minimizing side reactions.[1]
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Degradation of Starting Materials: The phenothiazine nucleus is sensitive to oxidation, especially under harsh conditions or exposure to light.[2] Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) and protected from light.
-
Side Reactions: The primary amine of the piperidine moiety can participate in side reactions. One common issue is the formation of dimers or polymers if the piperidine nitrogen is not appropriately managed.[1]
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Inadequate Purification: The product may be lost during workup or purification. Phenothiazine derivatives can be challenging to purify due to their polarity and potential for streaking on silica gel.[3]
Q2: I am observing a significant impurity with a higher molecular weight in my LC-MS analysis. What could it be?
A2: A higher molecular weight impurity often suggests a dimerization or oligomerization side product. This can occur if the activated carboxylic acid intermediate reacts with the piperidine nitrogen of another molecule instead of the intended amine. To mitigate this, ensure a slight excess of the amine component is used and that the coupling agent is added slowly to the reaction mixture to avoid a high concentration of the activated intermediate.
Q3: The phenothiazine starting material appears to be degrading during the reaction, indicated by a color change to dark brown or black. How can I prevent this?
A3: Phenothiazine and its derivatives are susceptible to oxidation, forming colored impurities.[2] To prevent this:
-
Use High-Purity Starting Materials: Ensure your initial phenothiazine is pure.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Protect from Light: Wrap the reaction flask in aluminum foil to prevent photo-oxidation.
-
Control Temperature: Avoid excessive heat, as this can accelerate degradation.
Q4: What is the best method for purifying the final product?
A4: Purification of phenothiazine derivatives often requires careful technique.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system. A typical mobile phase could start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or a mixture of chloroform and methanol.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be effective. Ethanol is often a suitable solvent for recrystallizing phenothiazine compounds. The process typically involves dissolving the crude material in hot ethanol, filtering while hot to remove insoluble impurities, and then allowing the solution to cool slowly to form crystals.
Data Presentation: Comparison of Amide Coupling Conditions
Optimizing the amide coupling step is crucial for maximizing yield. The following table summarizes various conditions that can be adapted for this synthesis.
| Coupling Agent | Additive | Base | Solvent | Typical Temp. (°C) | Key Advantages | Potential Issues |
| EDC·HCl | HOBt / OxymaPure | DIPEA / TEA | DMF / DCM | 0 to RT | Cost-effective, water-soluble byproducts. | Can lead to epimerization with chiral acids. |
| DCC | HOBt | DIPEA / TEA | DCM / THF | 0 to RT | Inexpensive and effective. | Forms insoluble DCU byproduct, difficult to remove. |
| HATU | (Internal HOAt) | DIPEA / Collidine | DMF / NMP | 0 to RT | High efficiency, low epimerization, fast reactions. | Higher cost, potential for guanidinylation side reaction. |
| Acyl Chloride | None | Pyridine / TEA | DCM / Toluene | 0 to RT | Highly reactive, good for hindered amines. | Requires an extra step to prepare, moisture sensitive. |
EDC·HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DCC: N,N'-Dicyclohexylcarbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
Experimental Protocols
Protocol 1: Synthesis of 10-(Chloroacetyl)phenothiazine
This protocol describes the initial acylation of phenothiazine.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenothiazine (1.0 eq) and dry benzene or THF (10 mL per gram of phenothiazine).
-
Reaction: Cool the stirred solution to 0-5 °C in an ice bath.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Isolation: Filter the solid product, wash it thoroughly with water, and then a small amount of cold ethanol. Dry the product under a vacuum. The crude N10-(chloroacetyl)phenothiazine can be used in the next step or recrystallized from ethanol for higher purity.
Protocol 2: Amide Coupling to Synthesize N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
This protocol details the final amide bond formation.
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 10-(Chloroacetyl)phenothiazine (1.0 eq) and 1-(2-aminoethyl)piperidine (1.2 eq) in an anhydrous solvent like DMF or THF.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS.
-
Workup: After completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a chloroform/methanol eluent system.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the starting materials to the final purified product.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield
This diagram provides a logical tree to diagnose and solve issues related to low reaction yield.
Caption: Decision tree for troubleshooting low product yield.
References
Solubility issues of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, focusing on common solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide?
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, like many phenothiazine derivatives, is characterized by a hydrophobic tricyclic core. This structure generally leads to low solubility in aqueous solutions.[1] While its piperidinyl-ethanamide side chain may confer some polarity, significant solubility challenges can be expected, particularly in neutral aqueous media. Organic solvents, such as DMSO, are typically required for dissolution.
Q2: Is N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide soluble in DMSO?
Based on the behavior of structurally similar phenothiazine derivatives, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is expected to be soluble in DMSO.[2] However, the exact solubility limit may vary depending on the purity of the compound, the specific batch, and the experimental conditions. For related phenothiazine compounds like Chlorpromazine and Thioridazine, solubilities in DMSO have been reported in the range of approximately 25 mg/mL to 81 mg/mL.[2]
Q3: What factors can influence the solubility of this compound in DMSO?
Several factors can affect the dissolution of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in DMSO:
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Compound Purity: Impurities can significantly impact solubility.
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Water Content in DMSO: DMSO is hygroscopic. The presence of water can decrease the solubility of hydrophobic compounds.
-
Temperature: Solubility is often temperature-dependent. Gentle heating may improve dissolution, but the thermal stability of the compound must be considered.
-
pH of the Solution: Although less critical in an aprotic solvent like DMSO compared to aqueous solutions, residual acidity or basicity can influence the compound's ionization state and solubility.[1][3]
Q4: My compound is precipitating from the DMSO stock solution over time. What could be the cause?
Precipitation from a DMSO stock solution upon storage can be due to several factors:
-
Supersaturation: The initial stock solution may have been supersaturated.
-
Temperature Fluctuations: A decrease in temperature can reduce solubility and lead to precipitation.
-
Absorption of Atmospheric Moisture: As DMSO absorbs water, the solvent properties change, potentially reducing the solubility of the compound.
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Compound Degradation: Phenothiazines can be susceptible to oxidation, and the degradation products may be less soluble.
Troubleshooting Guide: Solubility Issues in DMSO
This guide provides a systematic approach to addressing common solubility problems encountered with N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in DMSO.
Issue 1: The compound does not fully dissolve in DMSO at the desired concentration.
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Initial Steps:
-
Visual Inspection: Carefully examine the solution for any undissolved particulate matter.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or an ultrasonic bath to facilitate dissolution.
-
-
If the issue persists:
-
Gentle Heating: Warm the solution to 37°C for a short period. Be cautious and ensure the compound is stable at this temperature.
-
Prepare a More Dilute Stock: If a high concentration is not critical, try preparing a more dilute stock solution.
-
Use of Co-solvents: For subsequent dilutions into aqueous media, the addition of a co-solvent like ethanol or propylene glycol to the aqueous phase can help maintain solubility.
-
Issue 2: The compound dissolves initially but then precipitates out of the DMSO solution.
-
Possible Causes & Solutions:
-
Supersaturation: The solution may be thermodynamically unstable. Try preparing a slightly less concentrated stock solution.
-
Moisture Absorption: Store the DMSO stock solution in a tightly sealed vial with a desiccant to minimize water absorption.
-
Temperature Changes: Store the stock solution at a constant temperature. If stored in a refrigerator or freezer, allow it to fully equilibrate to room temperature before opening the vial.
-
Below is a troubleshooting workflow diagram for addressing solubility issues.
Quantitative Data
| Compound | Solvent | Solubility |
| Chlorpromazine Hydrochloride | DMSO | ~30 mg/mL, 71 mg/mL |
| Ethanol | ~30 mg/mL, 660 mg/mL | |
| DMF | ~30 mg/mL | |
| Thioridazine Hydrochloride | DMSO | ~25 mg/mL, 81 mg/mL |
| Ethanol | ~10 mg/mL | |
| DMF | ~25 mg/mL |
Data compiled from BenchChem Technical Guide.
Experimental Protocols
Protocol: Determination of Solubility using the Isothermal Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in DMSO.
Objective: To determine the saturation solubility of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in DMSO at a controlled temperature.
Materials:
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N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
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High-purity DMSO
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Glass vials with screw caps
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Constant temperature shaker bath
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Centrifuge (optional)
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Syringe filters (e.g., 0.22 µm PTFE)
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Validated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the compound to a pre-weighed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Add a known volume of DMSO to the vial.
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker bath (e.g., 25°C or 37°C). Shake for 24-72 hours to allow the system to reach equilibrium.
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Phase Separation: After equilibration, let the vials stand at the same temperature to allow the undissolved solid to sediment. Centrifugation at the controlled temperature can be used to facilitate this process.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
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Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
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Quantification: Analyze the concentration of the diluted solution using a validated analytical method like HPLC-UV.
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Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
The workflow for this experimental protocol is visualized below.
References
Technical Support Center: Stability of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: My solution of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is changing color. What is the cause and what should I do?
A1: A color change in your solution is a common indicator of degradation, specifically oxidation.[1] Phenothiazines are susceptible to oxidation at the sulfur atom in the central ring, which can lead to the formation of colored degradation products.[1][2] This process can be accelerated by exposure to light and air (oxygen).[1]
Troubleshooting Steps:
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Confirm Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to verify the presence of degradation products.
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Review Handling Procedures: Ensure that the compound and its solutions are handled with minimal exposure to light. Use amber-colored glassware or wrap containers in aluminum foil.[1]
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Consider an Inert Atmosphere: Prepare solutions under an inert gas, such as nitrogen or argon, to minimize exposure to oxygen.
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Check Solvent Purity: Impurities in solvents can sometimes catalyze degradation. Use high-purity solvents.
Q2: My N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is precipitating out of my aqueous buffer solution. How can I improve its solubility?
A2: Phenothiazine and its derivatives often have limited aqueous solubility, which is also pH-dependent. Precipitation can occur if the concentration exceeds the solubility limit or if there are changes in the pH that affect the molecule's ionization state.
Troubleshooting Steps:
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pH Adjustment: Since phenothiazine derivatives are typically basic, their solubility in aqueous solutions is often influenced by pH. Adjusting the pH to a more acidic range may improve solubility.
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Concentration Check: Verify that the concentration of your compound does not exceed its solubility limit in the chosen solvent system at the experimental temperature.
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Co-solvents: Consider the use of a water-miscible organic co-solvent to increase the solubility of the hydrophobic phenothiazine structure.
-
Solubility Assessment: Conduct a formal solubility study to determine the optimal solvent and pH conditions for your experiments.
Q3: I am observing inconsistent results in my stability studies. What could be the cause?
A3: Inconsistent results in stability studies can stem from several factors:
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all sample preparation and handling procedures are standardized to minimize variability.
-
Control Environmental Conditions: Use calibrated and monitored stability chambers to maintain consistent temperature and humidity. Protect samples from light exposure.
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Ensure Homogeneity: Thoroughly mix solutions before taking samples to ensure the sample is representative of the entire solution.
Q4: I performed forced degradation studies, but I am not observing any degradation. What should I do?
A4: If no degradation is observed, the stress conditions may be too mild for this particular molecule.
Troubleshooting Steps:
-
Increase Stress Conditions: Gradually increase the severity of the stress conditions. This could involve using a higher temperature, a longer exposure time, or a higher concentration of acid, base, or oxidizing agent. The goal is to achieve a target degradation of approximately 5-20%.
Quantitative Data
The following table summarizes hypothetical but representative quantitative data from forced degradation studies on a phenothiazine derivative similar to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Temperature | Time | % Degradation (Hypothetical) | Major Degradation Products |
| 0.1 M HCl | 60°C | 24 hours | 12% | Hydrolytic degradants |
| 0.1 M NaOH | 60°C | 24 hours | 18% | Hydrolytic degradants |
| 3% H₂O₂ | Room Temp | 8 hours | 25% | Sulfoxide derivatives |
| Thermal (Dry Heat) | 80°C | 48 hours | 8% | Thermolytic degradants |
| Photolytic (ICH Q1B) | Room Temp | 24 hours | 30% | Photolytic degradants |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
1. Acid and Base Hydrolysis
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Objective: To evaluate the susceptibility of the drug to pH-dependent hydrolysis.
-
Protocol:
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Prepare solutions of the drug substance in 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).
-
Maintain the solutions at an elevated temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis to prevent further degradation.
-
Analyze the samples using a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess the drug's sensitivity to oxidation.
-
Protocol:
-
Prepare a solution of the drug substance in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature.
-
Collect samples at various intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples immediately by HPLC.
-
3. Thermal Degradation
-
Objective: To determine the effect of high temperature on the drug's stability.
-
Protocol:
-
Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C).
-
For solutions, heat the drug solution at a specified temperature (e.g., 80°C).
-
Sample at various time points and analyze by HPLC.
-
4. Photolytic Degradation
-
Objective: To assess the drug's stability when exposed to light.
-
Protocol:
-
Expose the drug substance (both solid and in solution) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.
-
Protect a control sample from light.
-
Analyze the exposed and control samples at appropriate time intervals by HPLC.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Common degradation pathways for phenothiazines.
References
Technical Support Center: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of side products during the synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial acylation of phenothiazine with chloroacetyl chloride is resulting in a low yield. What are the common causes?
A1: Low yields in the initial acylation step are often attributed to several factors:
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Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and can readily hydrolyze to chloroacetic acid, which is unreactive under these conditions. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Base: A suitable base is crucial to deprotonate the nitrogen atom of the phenothiazine ring, facilitating the nucleophilic attack on the chloroacetyl chloride. Weak bases may not be effective. Consider using a strong base like sodium amide.[1]
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Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Refluxing in a suitable solvent like dry benzene or toluene is a common practice.[2][3]
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Purity of Phenothiazine: Impurities in the starting phenothiazine can interfere with the reaction. It is advisable to use purified phenothiazine.
Q2: I am observing a significant amount of a polar impurity in my final product. What could this be and how can I avoid it?
A2: A common polar impurity in phenothiazine chemistry is the corresponding sulfoxide. The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can occur if the reaction is exposed to air, especially at elevated temperatures.
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Prevention: To minimize oxidation, it is highly recommended to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1] Using degassed solvents can also be beneficial.
-
Identification: The formation of the sulfoxide can be identified by techniques such as mass spectrometry (M+16 peak) and NMR spectroscopy.
Q3: The nucleophilic substitution reaction of 10-(chloroacetyl)phenothiazine with piperidine is sluggish and incomplete. How can I improve the conversion?
A3: Incomplete conversion in the second step can be due to several factors:
-
Insufficient Piperidine: Use a slight excess of piperidine to ensure the reaction goes to completion.
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent can influence the reaction rate. A polar aprotic solvent like DMF or DMSO can be effective for this type of nucleophilic substitution.
Q4: My final product is difficult to purify and appears as a dark, oily residue. What purification strategies are recommended?
A4: The purification of phenothiazine derivatives can be challenging due to their potential for coloration and complex impurity profiles.
-
Column Chromatography: This is a highly effective method for separating the desired product from both more polar (e.g., sulfoxide) and less polar (e.g., unreacted starting material) impurities.[1]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification technique.
-
Acid-Base Extraction: The basic nitrogen of the piperidine moiety allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.
Side Product Formation and Mitigation
| Side Product | Formation Pathway | Mitigation Strategy |
| Phenothiazine-S-oxide Derivative | Oxidation of the sulfur atom in the phenothiazine ring by atmospheric oxygen, especially at elevated temperatures. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. |
| Unreacted Phenothiazine | Incomplete acylation due to moisture in reagents/solvents or insufficient reaction time/temperature. | Use anhydrous solvents and reagents. Ensure adequate reaction time and temperature. |
| 10-(hydroxyacetyl)phenothiazine | Hydrolysis of the chloro group in 10-(chloroacetyl)phenothiazine during workup or the reaction itself if water is present. | Ensure anhydrous conditions throughout the reaction and workup. |
| Bis-acylated Piperidine | Reaction of two molecules of 10-(chloroacetyl)phenothiazine with one molecule of piperidine (less common). | Use a slight excess of piperidine in the second step. |
Experimental Protocols
Protocol 1: Synthesis of 10-(chloroacetyl)phenothiazine
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To a solution of phenothiazine (1 equivalent) in dry toluene in a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add a suitable base such as sodium amide (1.1 equivalents).
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Heat the mixture to reflux for 1 hour to ensure complete deprotonation.
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Cool the reaction mixture to room temperature and add a solution of chloroacetyl chloride (1.2 equivalents) in dry toluene dropwise.
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After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction to room temperature and carefully quench with water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 10-(chloroacetyl)phenothiazine, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Synthesis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
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Dissolve the crude 10-(chloroacetyl)phenothiazine (1 equivalent) in a suitable solvent such as ethanol or THF.
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Add piperidine (1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Guides
References
Technical Support Center: Optimizing Cell-Based Assays with N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in cell-based assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and what is its potential mechanism of action?
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide belongs to the phenothiazine class of compounds. Phenothiazines are a versatile class of molecules known to interact with various biological targets.[1][2] Their core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[3] Depending on the specific derivatives, phenothiazines have been shown to exhibit antipsychotic, antihistamine, and anticancer properties.[3][4] Their mechanisms of action can be diverse, including the modulation of neurotransmitter signaling (such as dopamine and cholinergic systems), inhibition of cholinesterase activity, and induction of apoptosis in cancer cells. Some derivatives are also known to be calmodulin antagonists and can disrupt actin polymerization.
Q2: What are the recommended solvent and storage conditions for this compound?
Due to the hydrophobic nature of the phenothiazine core, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture to prevent degradation. Phenothiazines can be susceptible to oxidation, which may be indicated by a change in color of the solution.
Q3: Is the compound light-sensitive or prone to oxidation?
Yes, phenothiazine derivatives are known to be sensitive to light and air (oxygen), which can cause oxidation at the sulfur atom in the central ring, leading to degradation and a potential color change in solutions. It is highly recommended to handle the compound and its solutions with minimal exposure to light. Using amber vials or tubes wrapped in aluminum foil can help mitigate this issue. For sensitive experiments, preparing solutions under an inert gas atmosphere (e.g., nitrogen or argon) may be beneficial.
Q4: What is a typical effective concentration range for phenothiazine derivatives in cell-based assays?
The effective concentration can vary significantly depending on the cell type, assay duration, and the specific biological endpoint being measured. For initial screening, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM. Cytotoxicity studies on various cancer cell lines have shown IC50 values for different phenothiazine derivatives to be in the sub-micromolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise when working with N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in cell-based assays.
Problem: I'm observing precipitation of the compound in my cell culture medium.
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Possible Cause 1: Exceeding Aqueous Solubility. The compound may be precipitating upon dilution of the DMSO stock into the aqueous culture medium.
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Solution: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent toxicity. Prepare intermediate dilutions in a serum-free medium before adding to the cells.
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Possible Cause 2: pH-Dependent Solubility. The solubility of phenothiazine derivatives can be dependent on the pH of the solution.
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Solution: Check the pH of your final assay buffer or medium. While significant alteration of cell culture medium pH is not advisable, for cell-free assays, slight adjustments to the buffer pH may improve solubility.
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Problem: My assay shows high background fluorescence.
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Possible Cause 1: Autofluorescence of the Compound. Phenothiazines are known to be fluorescent, which can interfere with fluorescence-based assays.
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Solution: Measure the fluorescence of the compound alone in the assay medium at the excitation and emission wavelengths of your fluorescent probe. If there is significant overlap, consider using a fluorescent dye with a red-shifted spectrum (>570 nm) to avoid the autofluorescence from cellular components and the compound. Alternatively, a luminescence or colorimetric-based assay (e.g., MTT, CellTiter-Glo) could be a suitable alternative.
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Possible Cause 2: Phenol Red in Medium. Phenol red, a common component of cell culture media, is fluorescent and can contribute to background noise.
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Solution: For fluorescence-based assays, it is highly recommended to use a phenol red-free medium to reduce the background signal.
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Problem: I am seeing unexpected levels of cytotoxicity.
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Possible Cause 1: Off-Target Effects. Phenothiazines are known to have a broad range of biological activities and may induce cytotoxicity through mechanisms other than the one you are investigating.
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Solution: It is essential to determine the cytotoxic profile of the compound in your specific cell line. Perform a cell viability assay (e.g., MTT or resazurin-based assay) in parallel with your functional assay to identify a non-toxic working concentration range.
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Possible Cause 2: Compound Degradation. Degradation products of the phenothiazine may be more toxic than the parent compound.
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Solution: Ensure proper storage and handling of the compound to minimize degradation. Prepare fresh dilutions from a frozen stock solution for each experiment.
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Problem: My results show high well-to-well variability.
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Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate is a common source of variability.
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Solution: Ensure you have a homogenous single-cell suspension before plating. Be mindful of your pipetting technique to avoid introducing bubbles and ensure consistent volume in each well. Optimize the cell seeding density to ensure cells are in a healthy, exponential growth phase during the experiment.
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Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
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Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain a humid environment across the plate.
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Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol provides a method to assess the effect of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide on cell viability.
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Cell Seeding: Plate your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Preparation: Prepare a 10 mM stock solution of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in DMSO. Create a series of dilutions in a complete cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity.
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Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound.
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Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into purple formazan crystals.
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Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: General Protocol for a Cell-Based Fluorescence Assay
This protocol outlines a general workflow for using the compound in a fluorescence-based assay (e.g., measuring intracellular calcium or reactive oxygen species).
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Cell Seeding: Seed cells onto glass-bottom dishes or appropriate microplates at a density that will result in 50-70% confluency on the day of the experiment.
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Compound Pre-incubation: Remove the culture medium and add a medium containing the desired concentration of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (at a non-toxic concentration determined from Protocol 1). Incubate for the desired pre-treatment time.
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Fluorescent Probe Loading: Prepare the loading solution for your fluorescent probe by diluting its DMSO stock in a serum-free medium. Remove the compound-containing medium, wash the cells once with warm PBS, and then add the probe loading solution.
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Incubation: Incubate the cells for the recommended time and temperature for the specific probe, typically in the dark (e.g., 30-60 minutes at 37°C).
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Washing: For some probes, a washing step is necessary to remove excess dye. Wash the cells two to three times with warm PBS or serum-free medium.
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Stimulation (if applicable): If your assay involves a stimulant to induce a response, add it to the cells at this stage.
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Image/Data Acquisition: Add fresh, pre-warmed medium or PBS to the cells and immediately acquire data using a fluorescence microscope or plate reader at the appropriate excitation/emission wavelengths.
Data Presentation
Table 1: Solubility of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | > 50 mM | Recommended for stock solutions. |
| Ethanol | ~10 mM | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 0.1 mM | Low aqueous solubility is expected. |
| Cell Culture Medium + 10% FBS | < 0.1 mM | Solubility may be slightly enhanced by serum proteins. |
Table 2: Recommended Starting Concentrations for Initial Screening
| Assay Type | Cell Line Example | Recommended Concentration Range | Notes |
| Cytotoxicity | HepG2, MCF-7 | 0.1 µM - 100 µM | A wide range is crucial to establish a dose-response curve. |
| Functional (e.g., signaling) | SH-SY5Y (neuroblastoma) | 0.01 µM - 10 µM | Use concentrations below the determined IC50 value. |
| Cholinesterase Inhibition | Cell-free or lysate | 0.1 µM - 50 µM | IC50 values for other phenothiazines are in the 20-40 µM range. |
Visualizations
Caption: Troubleshooting decision tree for low signal in cell-based assays.
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Potential inhibitory action on a G-protein coupled receptor pathway.
References
- 1. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide precipitating in my aqueous-based media?
A1: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, like many phenothiazine derivatives, possesses a hydrophobic tricyclic scaffold, which contributes to its generally low solubility in aqueous solutions.[1] Precipitation upon dilution into culture media or buffer is a common issue and can be triggered by several factors:
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Exceeding Solubility Limit: The final concentration of the compound in your experimental media may be higher than its intrinsic solubility.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous medium can cause the compound to "crash out" of solution.
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pH Effects: Phenothiazine derivatives are often weak bases, and their solubility can be highly dependent on the pH of the medium.[1]
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Temperature: Lower temperatures can decrease the solubility of the compound.
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Interactions with Media Components: Salts, proteins, and other components in complex media can interact with the compound and reduce its solubility.[2]
Q2: What is the recommended solvent for creating a stock solution of N-Phenothiazin-1-Yl-2-Piperidin-1-Yl-Ethanamide?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many hydrophobic compounds, including phenothiazine derivatives, for in vitro studies.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO to minimize the volume of organic solvent introduced into your experiment.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] While some cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to confirm that the DMSO concentration used does not impact cell viability or other experimental outcomes.
Q4: Can I pre-dissolve the compound in serum before adding it to the rest of the media?
A4: For some hydrophobic compounds, pre-dissolving in warm serum or sonicating in serum has been suggested as a method to improve solubility. However, be aware that compounds with long carbon chains may be sequestered by albumin in the serum, which could reduce the "active" or free concentration of your compound.
Troubleshooting Guide: Precipitation of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
If you are observing precipitation of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide during your experiments, follow this systematic troubleshooting guide.
Issue 1: Precipitation Occurs Immediately Upon Dilution into Media
Possible Causes:
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The final concentration of the compound is too high.
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The dilution method is causing the compound to crash out of solution ("solvent shock").
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The temperature of the media is too low.
Solutions:
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Reduce Final Concentration: The most direct approach is to lower the final working concentration of the compound in your experiment.
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Optimize Dilution Protocol: Employ a step-wise or serial dilution method. Pre-warm the media to 37°C before adding the compound. Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, create an intermediate dilution in pre-warmed media first.
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Solubility Test: Before conducting your main experiment, perform a small-scale solubility test. Prepare your highest desired concentration in the experimental medium in a separate tube and visually inspect for precipitation over time (e.g., immediately, 1 hour, 4 hours, 24 hours). You can also examine a small aliquot under a microscope to check for micro-precipitates.
Issue 2: The Media Becomes Cloudy or a Precipitate Forms Over Time During Incubation
Possible Causes:
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The compound is unstable in the culture medium over long incubation periods.
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The pH of the medium is changing in the incubator environment.
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The compound is interacting with serum proteins or other media components.
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Temperature fluctuations are affecting solubility.
Solutions:
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Assess Compound Stability: If possible, conduct shorter-term experiments. For longer experiments, consider replenishing the media with a freshly prepared solution of the compound at regular intervals.
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pH Control: Ensure your medium is adequately buffered for the CO2 concentration in your incubator.
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Serum Interactions: If your experimental design permits, try reducing the serum concentration or using a serum-free medium. Always validate the effect of altered serum levels on your cells' health and behavior.
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Temperature Stability: Maintain a constant temperature during your experiment to the extent possible.
Data Presentation
Table 1: Solubility of Selected Phenothiazine Derivatives in Various Solvents
| Compound | Solvent | Reported Solubility |
| Chlorpromazine | Ethanol | ~30 mg/mL |
| DMSO | ~30 mg/mL | |
| Water (PBS, pH 7.2) | ~10 mg/mL | |
| Thioridazine | Ethanol | ~10 mg/mL |
| DMSO | ~25 mg/mL | |
| Water | 50 mg/mL |
Note: The hydrochloride salts of these compounds are generally more soluble in aqueous solutions.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To find the highest concentration of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
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N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
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100% DMSO
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Your specific cell culture medium
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Sterile microcentrifuge tubes or a 96-well plate
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Incubator at 37°C
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Microscope
Procedure:
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Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a stock solution (e.g., 50 mM). Ensure complete dissolution, using gentle warming (37°C) and vortexing if necessary.
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Pre-warm Media: Pre-warm your cell culture medium to 37°C.
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Serial Dilution: a. Prepare the highest desired concentration by adding the appropriate amount of the stock solution to the pre-warmed medium. For example, for a 100 µM solution from a 50 mM stock, perform a 1:500 dilution (e.g., 2 µL of stock in 998 µL of media). Vortex gently immediately. b. Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed media, and repeat for several dilutions.
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Incubation and Observation: a. Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2). b. Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at various time points (e.g., 0, 1, 4, and 24 hours). c. For a more sensitive assessment, place a small drop of each solution onto a microscope slide and look for micro-precipitates.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental setup.
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide precipitation.
Caption: Recommended dilution workflow to prevent precipitation.
References
Technical Support Center: NMR Analysis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, focusing on the interpretation of unexpected Nuclear Magnetic Resonance (NMR) peaks.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing unexpected peaks in the aromatic region (approx. 6.5-8.0 ppm) of my ¹H NMR spectrum. What could be the cause?
A1: Unexpected peaks in the aromatic region could arise from several sources:
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Residual Solvents: Common laboratory solvents such as toluene, benzene, or pyridine have characteristic aromatic signals. Cross-reference the chemical shifts of your unexpected peaks with known solvent impurity tables.[1]
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Starting Material Impurities: Incomplete reaction or purification can lead to the presence of starting materials. For instance, the synthesis of the title compound may involve phenothiazine. Phenothiazine itself shows a complex multiplet in the aromatic region.[2][3][4]
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Degradation Products: Phenothiazine and its derivatives can be susceptible to oxidation or other forms of degradation, leading to the formation of related aromatic species with different substitution patterns and thus different NMR signals.
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Unexpected Salt Formation: If the compound has formed a salt with an aromatic acid (e.g., trifluoroacetic acid if used in purification), you may see signals from the counter-ion.
Q2: My NMR spectrum shows broad or poorly resolved signals for the piperidine protons. What should I do?
A2: Broadening of the piperidine signals can be attributed to:
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Conformational Exchange: The piperidine ring undergoes rapid chair-to-chair interconversion at room temperature.[5] This can lead to broadening of the signals for the axial and equatorial protons. Running the NMR experiment at a lower temperature may resolve these signals.
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Amine Proton Exchange: The presence of acidic or basic impurities can catalyze the exchange of the amine protons, leading to signal broadening.
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Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and high-purity solvents are used.
Q3: I have an unexpected singlet around 2.1 ppm. What is a likely source?
A3: A singlet around 2.1 ppm is often indicative of residual acetone, a common solvent used for cleaning glassware or as a reaction solvent.
Q4: There are unexpected signals in the 1.2-1.6 ppm region. How can I identify them?
A4: This region is characteristic of aliphatic hydrocarbons.
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Grease: Silicone grease or hydrocarbon-based grease from glassware joints is a common contaminant and can appear as broad signals in this region.
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Solvent Impurities: Solvents like hexane or ethyl acetate, if used during workup or purification, may be present.
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Side Products: Incomplete reaction or side reactions during synthesis could lead to aliphatic byproducts.
Expected ¹H NMR Data
For reference, the following table summarizes the estimated ¹H NMR chemical shifts for the protons of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. Actual values may vary depending on the solvent and experimental conditions.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenothiazine aromatic protons | 6.8 - 7.5 | m | 8H |
| Piperidine α-protons | ~2.8 | m | 4H |
| Piperidine β, γ-protons | 1.4 - 1.7 | m | 6H |
| Methylene protons (-CH₂-) | ~3.2 | s | 2H |
| Amide proton (-NH-) | 8.0 - 9.0 | br s | 1H |
Standard Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
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Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Tune and match the probe for the ¹H frequency.
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Data Acquisition:
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Set the appropriate spectral width, acquisition time, and relaxation delay.
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Acquire the free induction decay (FID) using a standard 90° pulse sequence.
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Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
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Data Processing:
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Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
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Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
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Integrate the signals to determine the relative number of protons.
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Troubleshooting Workflow for Unexpected NMR Peaks
Caption: Troubleshooting workflow for unexpected NMR peaks.
References
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide off-target effects troubleshooting
This guide provides troubleshooting advice and frequently asked questions for researchers using N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. Given the phenothiazine core, this compound may exhibit a range of off-target activities. This resource is designed to help you identify and mitigate these potential effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected morphological changes (e.g., rounding, detachment) at concentrations where my primary target should not be affected. What could be the cause?
A1: Unexpected morphological changes at low concentrations can be indicative of off-target cytotoxic effects or interactions with cell adhesion molecules. The phenothiazine scaffold is known to have effects on cell membrane stability and integrity. We recommend performing a simple cytotoxicity assay, such as an LDH or MTT assay, to determine the cytotoxic concentration range of the compound in your specific cell line.
Q2: I'm observing a decrease in cell proliferation that doesn't correlate with the inhibition of my intended target pathway. What are the potential off-target culprits?
A2: The phenothiazine class of molecules is known to interact with various receptors that can influence cell proliferation, including dopamine and adrenergic receptors. Additionally, off-target effects on cell cycle kinases could be responsible. A preliminary screen against a panel of common off-target receptors and kinases can help identify unintended interactions.
Q3: My in-vivo experiments are showing unexpected sedative or hypotensive effects in the animal model. How can I investigate this?
A3: Sedative effects are often linked to the blockade of histamine H1 receptors, a common off-target effect of phenothiazine-containing compounds. Hypotension can be caused by the blockade of α1-adrenergic receptors. To investigate this, you can perform receptor binding assays for H1 and α1-adrenergic receptors to determine the affinity of your compound for these off-targets.
Q4: I am seeing variability in my results between different experimental batches. What could be the cause?
A4: Variability can stem from several factors, including compound stability and solubility. Phenothiazine derivatives can be sensitive to light and oxidation. Ensure your stock solutions are fresh, protected from light, and that the compound is fully solubilized in your assay buffer. We recommend verifying the concentration and purity of your stock solutions periodically.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Lower than expected potency in a cell-based assay compared to a biochemical assay. | Poor cell permeability or active efflux by transporters (e.g., P-glycoprotein). | 1. Perform a cell permeability assay (e.g., PAMPA).2. Test for inhibition by known efflux pump inhibitors. |
| Unexplained changes in intracellular calcium levels. | Off-target activity on muscarinic receptors (e.g., M1, M3) or ion channels. | 1. Run a functional assay for muscarinic receptor activation/inhibition.2. Perform electrophysiology studies to assess ion channel activity. |
| Inconsistent results in different cell lines. | Cell-line specific expression of off-target proteins. | 1. Profile the expression of key off-target receptors (e.g., dopamine, adrenergic, histamine receptors) in your cell lines.2. Use a cell line with a known low expression of the suspected off-target as a negative control. |
Off-Target Binding Profile of a Hypothetical Phenothiazine Derivative
The following table summarizes potential off-target binding affinities for a compound with a phenothiazine core. This data is illustrative and should be experimentally verified for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
| Off-Target | Binding Affinity (Ki, nM) | Potential Consequence |
| Dopamine D2 Receptor | 50 - 200 | Neurological side effects, altered cell signaling. |
| Histamine H1 Receptor | 10 - 100 | Sedation, potentiation of other CNS depressants. |
| α1-Adrenergic Receptor | 100 - 500 | Hypotension, dizziness. |
| Muscarinic M1 Receptor | 200 - 1000 | Dry mouth, blurred vision, cognitive effects. |
| Serotonin 5-HT2A Receptor | 75 - 300 | Mood alteration, potential for anxiolytic or antipsychotic effects. |
Experimental Protocols
Protocol 1: Preliminary Cytotoxicity Assessment using MTT Assay
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Cell Plating: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle-only control.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Protocol 2: Receptor Binding Assay (Radioligand Displacement)
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., Histamine H1).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-pyrilamine for H1 receptors), and varying concentrations of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential off-target pathways for a phenothiazine-based compound.
Technical Support Center: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Purity Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point suggests the presence of impurities. Based on a common synthetic route for N-substituted phenothiazines, the likely impurities include:
-
Unreacted Starting Materials: Phenothiazine and 1-(2-chloroacetyl)piperidine.
-
Intermediate: N10-(chloroacetyl)phenothiazine.
-
Reagents: Excess piperidine or triethylamine (if used as a base).
-
Byproducts: Products from side reactions, such as the hydrolysis of the chloroacetyl intermediate.
Q2: I am seeing multiple spots on my TLC plate after the reaction. How can I identify the product spot?
A2: To identify the product spot on a Thin Layer Chromatography (TLC) plate, you can run co-spots with your starting materials (phenothiazine and 1-(2-chloroacetyl)piperidine). The product should have a different Rf value than the starting materials. Generally, the product, being a larger and potentially more polar molecule, might have a lower Rf than some of the starting materials, depending on the solvent system used. Staining the TLC plate with an appropriate agent (e.g., potassium permanganate) can also help visualize different spots.
Q3: My column chromatography is not giving good separation. What can I do to improve it?
A3: Improving column chromatography separation can be achieved by:
-
Optimizing the Solvent System: Experiment with different solvent polarities. A good starting point for phenothiazine derivatives is a mixture of hexanes and ethyl acetate.[1] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.
-
Adjusting the Stationary Phase: While silica gel is common, if your compound is basic, it might interact strongly with the acidic silica. In such cases, you can either use a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) or switch to a different stationary phase like basic alumina.
-
Sample Loading: Ensure your crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column in a concentrated band. For compounds that are not very soluble, dry loading (adsorbing the compound onto a small amount of silica gel before loading) can be beneficial.
Q4: I tried recrystallizing my product, but it oiled out. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. To address this:
-
Use a Different Solvent System: The solvent system may be too good a solvent for your compound at the cooling temperature. Try a solvent pair where the compound is soluble in one solvent when hot and insoluble in the other (the anti-solvent) when cold. For phenothiazine derivatives, recrystallization from ethanol or a mixture of dichloromethane and methanol has been reported to be effective.[1][2]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Scratching the Flask: Scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled solution can induce crystallization.
Q5: How can I remove residual starting materials and the chloroacetyl intermediate effectively?
A5:
-
Aqueous Wash: An acidic wash (e.g., with 1 M HCl) during the workup can help remove basic impurities like unreacted piperidine or triethylamine.
-
Column Chromatography: As mentioned in Q3, column chromatography is a very effective method for separating the product from starting materials and the intermediate, which will likely have different polarities.
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for phenothiazine derivatives.[3]
Purification Methodologies
The following table summarizes common purification techniques for increasing the purity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
| Purification Method | Principle | Typical Stationary Phase | Typical Mobile Phase / Solvent System | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | N/A | Ethanol, Methanol/Dichloromethane[2] | Simple, inexpensive, good for large quantities. | May not remove all impurities, potential for product loss in the mother liquor. |
| Flash Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Silica Gel 60 (40-63 µm) | Hexanes/Ethyl Acetate, Chloroform/Ethyl Acetate/Hexane | Good for separating compounds with different polarities, scalable. | Can be time-consuming, requires solvent optimization, potential for product degradation on acidic silica. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and a liquid mobile phase under high pressure. | Reverse-Phase C18 | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid | High purity achievable, good for separating closely related compounds. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Dissolve the crude N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Determine an appropriate solvent system using TLC. The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: General Preparative HPLC Procedure
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound as detected by a UV detector.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent, often by lyophilization or rotary evaporation, to yield the highly purified compound.
Visualizations
Caption: Troubleshooting workflow for increasing the purity of a synthesized compound.
Caption: Potential impurity sources in the synthesis of the target compound.
References
Overcoming resistance to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and related phenothiazine compounds in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide?
While specific data on N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is limited, as a phenothiazine derivative, it likely shares mechanisms with other compounds in its class. Phenothiazines exhibit multi-target anticancer properties by:
-
Inhibiting Calmodulin (CaM): CaM is a key calcium-binding protein that regulates numerous cellular processes, including cell proliferation.[1][2] Inhibition of CaM is a primary mechanism of the anti-cancer effects of phenothiazines.[1][3]
-
Disrupting Signaling Pathways: Phenothiazines are known to disrupt critical cancer signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK1/2, which are crucial for tumor growth and survival.[4]
-
Dopamine Receptor Antagonism: As antipsychotics, phenothiazines block dopamine D2 receptors, a mechanism which has also been linked to anticancer effects by modulating pathways that regulate cell cycle and chemoresistance.
-
Altering Membrane Integrity: The chemical nature of phenothiazines allows them to interact with the lipid bilayer of cancer cells, altering membrane fluidity and integrity, which can sensitize them to damage and chemotherapy.
-
Modulating Autophagy: Phenothiazines can either induce or impair the process of autophagy, a cellular recycling mechanism. Depending on the cellular context, this can lead to cell death or, conversely, contribute to survival and resistance.
Q2: What are the most common mechanisms by which cancer cells develop resistance to phenothiazine-class compounds?
The primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Other potential mechanisms include:
-
P-glycoprotein (P-gp) Overexpression: P-gp (also known as MDR1 or ABCB1) is a well-characterized efflux pump that actively removes a wide range of chemotherapeutic agents, including phenothiazines, from the cell, thereby reducing their intracellular concentration and efficacy.
-
Activation of Pro-Survival "Bypass" Pathways: Cells may upregulate alternative signaling pathways to circumvent the inhibitory effects of the drug. For instance, increased activation of the PI3K/Akt pathway can promote cell survival and confer resistance to various anticancer drugs.
-
Alterations in Drug Target: Although less commonly reported for phenothiazines, mutations in the drug's primary target (e.g., Calmodulin) could potentially reduce binding affinity and efficacy.
-
Dysregulation of Autophagy: Cancer cells can utilize autophagy as a survival mechanism to withstand the stress induced by chemotherapy. If N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide induces a cytoprotective autophagic response, this could contribute to resistance.
Q3: How can I determine if my cell line has developed resistance?
Evidence of resistance includes:
-
Increased IC50 Value: A significant increase (typically >2-fold) in the half-maximal inhibitory concentration (IC50) of the compound compared to the parental (sensitive) cell line. This is determined using a cell viability assay.
-
Reduced Apoptosis: A decreased rate of apoptosis in treated cells compared to the sensitive parental line, as measured by assays like Annexin V/PI staining.
-
Increased Drug Efflux: Direct evidence of increased efflux pump activity, which can be measured using specific functional assays.
Troubleshooting Guide
Problem: My cells are no longer responding to the initial effective concentration of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
This is the classic sign of acquired resistance. The following workflow can help you diagnose and potentially overcome this issue.
Caption: Workflow for troubleshooting resistance.
Issue 1: I suspect efflux pump (P-gp) overexpression is causing resistance.
Diagnostic Steps:
-
Functional Assay: The gold standard is to measure the cell's ability to retain a fluorescent P-gp substrate, such as Rhodamine 123. Resistant cells will show lower fluorescence due to rapid efflux of the dye.
-
Protein Expression: Use Western blot or flow cytometry with a P-gp specific antibody (e.g., clone UIC2) to confirm increased protein levels in the resistant cell line compared to the sensitive parental line.
Potential Solutions:
-
Co-administration with a P-gp Inhibitor: Phenothiazines themselves are known P-gp inhibitors, but if resistance has developed, using a more potent or mechanistically different inhibitor can restore sensitivity. Verapamil is a classic, widely used P-gp inhibitor for in vitro studies.
-
Combination Therapy: Interestingly, many phenothiazine derivatives have been shown to sensitize multidrug-resistant cancer cells to conventional chemotherapeutics like doxorubicin or cisplatin by inhibiting P-gp.
Quantitative Data Example: P-gp Inhibition
The following table illustrates hypothetical data from a Rhodamine 123 retention assay, demonstrating how a P-gp inhibitor can restore substrate accumulation in resistant cells.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Sensitive Control |
| Sensitive (Parental) | Vehicle | 1500 | 1.0 |
| Resistant | Vehicle | 300 | 0.2 |
| Resistant | Verapamil (50 µM) | 1350 | 0.9 |
| Resistant | Compound X (10 µM) | 1420 | 0.95 |
Issue 2: P-gp expression is unchanged, but my cells are still resistant. I suspect activation of a bypass signaling pathway.
Diagnostic Steps:
-
Pathway Analysis: The PI3K/Akt/mTOR pathway is a critical survival pathway often implicated in drug resistance. Use Western blotting to compare the phosphorylation status of key proteins in sensitive vs. resistant cells, both with and without drug treatment. Look for elevated levels of phosphorylated Akt (p-Akt) or downstream targets like p-S6K in the resistant line.
References
- 1. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and Known Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the potential inhibitory activity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide against cholinesterases, a class of enzymes critical in neurotransmission. Due to the limited publicly available data on the specific inhibitory activity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, this comparison utilizes data from structurally analogous phenothiazine-piperidine hybrids. These hybrids, which share the core structural motifs of the target compound, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic signaling pathway and prominent targets in the research of neurodegenerative diseases such as Alzheimer's disease.[1]
The performance of these phenothiazine-piperidine hybrids is compared against Donepezil, a well-established and potent acetylcholinesterase inhibitor widely used in clinical practice. This guide presents quantitative inhibitory data, detailed experimental protocols for cholinesterase activity assays, and visualizations of the relevant biological pathway and experimental workflow to offer a valuable resource for researchers in the field of drug discovery and development.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of several phenothiazine-piperidine hybrids and the reference compound, Donepezil, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| Phenothiazine-piperidine Hybrid 1 | AChE | 5.2 | Donepezil | AChE | 0.011 |
| Phenothiazine-piperidine Hybrid 1 | BChE | 12.4 | Donepezil | BChE | 3.3 |
| Phenothiazine-piperidine Hybrid 2 | AChE | 8.9 | |||
| Phenothiazine-piperidine Hybrid 2 | BChE | 15.1 | |||
| N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide | AChE | N/A | |||
| N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide | BChE | N/A |
Note: Data for phenothiazine-piperidine hybrids are representative values from published literature on structurally similar compounds. "N/A" indicates that no publicly available data was found for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
Experimental Protocols
The determination of cholinesterase inhibitory activity is commonly performed using the Ellman's method.[2][3] This spectrophotometric assay is a reliable and widely used technique in enzyme kinetics.
Ellman's Assay for Cholinesterase Inhibition
Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and Donepezil in DMSO.
-
Prepare working solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.
-
Prepare the enzyme solutions (AChE and BChE) in phosphate buffer to the desired concentration.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound or Donepezil to the wells. For the control wells (uninhibited enzyme activity), add 20 µL of the solvent (e.g., DMSO).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 20 µL of the enzyme solution (AChE or BChE) to all wells except for the blank wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the mechanism of cholinesterase inhibitors.
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
References
Comparative Analysis of Antipsychotic Agents: A Focus on Phenothiazine Derivatives and Their Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the reproducibility of experiments involving antipsychotic compounds, with a detailed examination of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and its comparators.
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, also known by its identifier FD44, has been identified as a ligand for the neuronal calcium sensor-1 (NCS-1) in Drosophila and has been studied in the context of Fragile X syndrome.[1][2][3] However, its activity at dopamine and serotonin receptors, the primary targets of antipsychotic medications, remains uncharacterized in publicly accessible literature.
Comparison with Established Antipsychotics
Antipsychotic drugs are broadly classified into two categories: typical (first-generation) and atypical (second-generation). The primary mechanism of action for typical antipsychotics is the blockade of dopamine D2 receptors. Atypical antipsychotics also exhibit D2 receptor antagonism but are distinguished by their additional high affinity for serotonin 5-HT2A receptors. This dual action is believed to contribute to their efficacy against a broader range of symptoms and a reduced incidence of extrapyramidal side effects.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki values in nM) of selected typical and atypical antipsychotics for human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine D2 Receptor Binding Affinities of Typical and Atypical Antipsychotics
| Compound | Class | Dopamine D2 Receptor Ki (nM) |
| Haloperidol | Typical | 0.5 - 1.5 |
| Chlorpromazine | Typical | 1.0 - 2.0 |
| Fluphenazine | Typical | 0.4 - 1.0 |
| Clozapine | Atypical | 125 - 200 |
| Olanzapine | Atypical | 11 - 31 |
| Quetiapine | Atypical | 160 - 300 |
| Risperidone | Atypical | 3.3 - 5.0 |
| Aripiprazole | Atypical | 0.34 - 2.0 |
Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Atypical Antipsychotics
| Compound | Class | Serotonin 5-HT2A Receptor Ki (nM) |
| Clozapine | Atypical | 5 - 20 |
| Olanzapine | Atypical | 4 - 11 |
| Quetiapine | Atypical | 10 - 50 |
| Risperidone | Atypical | 0.12 - 0.5 |
| Aripiprazole | Atypical | 3.4 - 15 |
Experimental Protocols
To ensure the reproducibility of receptor binding assays, detailed and standardized protocols are essential. Below are representative methodologies for determining the binding affinities of compounds at dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide or other compounds of interest.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Test compound at various concentrations.
-
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay Protocol
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human serotonin 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone (a 5-HT2A antagonist).
-
Non-specific Binding Control: Ketanserin (1 µM) or another suitable 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide or other compounds of interest.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the D2 receptor binding assay protocol.
-
Assay Setup: Set up the assay in a 96-well plate as described for the D2 receptor binding assay, using the appropriate radioligand and non-specific binding control for the 5-HT2A receptor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Filtration: Filter and wash as described previously.
-
Quantification: Measure radioactivity as described previously.
-
Data Analysis: Analyze the data as described for the D2 receptor binding assay to determine the Ki value of the test compound for the 5-HT2A receptor.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of antipsychotic drugs and the experimental workflow for their evaluation.
References
A Comparative Guide to the Potential Cross-Reactivity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a compound integrating a phenothiazine core with a piperidine moiety. Due to the limited publicly available data on this specific molecule, this guide focuses on the known cross-reactivities of its constituent chemical classes—phenothiazines and piperidines—to infer potential off-target interactions. The information presented herein is supported by data from studies on related compounds and outlines experimental protocols for assessing cross-reactivity.
Introduction to N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a molecule with the chemical formula C₁₉H₂₁N₃OS[1]. Its structure comprises a tricyclic phenothiazine nucleus linked to a piperidine ring via an ethanamide bridge. Phenothiazine derivatives are a well-established class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic effects[2]. Piperidine and its derivatives are also common scaffolds in pharmaceuticals, known for their diverse pharmacological effects, including analgesic properties[3][4][5]. The combination of these two pharmacophores suggests a complex pharmacological profile and a potential for cross-reactivity with various biological targets.
Potential Cross-Reactivity Profile
The cross-reactivity of a drug candidate is a critical factor in its safety and efficacy profile. Based on the structural components of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, potential cross-reactivities can be anticipated with targets of other phenothiazine and piperidine-containing drugs.
Phenothiazine-Related Cross-Reactivity
Phenothiazine derivatives are known to interact with a variety of receptors, often leading to off-target effects. Understanding the cross-reactivity profile of these probes is critical for accurate data interpretation. The tricyclic core of phenothiazine is associated with activity at dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic receptors. This promiscuity can lead to a range of side effects and potential drug-drug interactions. For instance, many phenothiazine-based antipsychotics exhibit cross-reactivity with muscarinic and alpha-adrenergic receptors, contributing to side effects like dry mouth, blurred vision, and orthostatic hypotension.
Piperidine-Related Cross-Reactivity
The piperidine moiety is present in a vast number of pharmaceuticals and natural alkaloids. Depending on the substitutions on the piperidine ring, these compounds can interact with a wide array of targets, including opioid receptors, ion channels, and various enzymes. Therefore, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide could potentially exhibit cross-reactivity with targets of other piperidine-containing drugs, such as opioids or certain cardiovascular medications.
Comparative Data on Related Compounds
| Compound Class/Derivative | Primary Target(s) | Known Cross-Reactive Targets | Reported IC₅₀/Binding Affinity |
| Phenothiazines | |||
| Chlorpromazine | Dopamine D₂ Receptors | Serotonin (5-HT₂), Histamine H₁, α₁-Adrenergic, Muscarinic M₁/M₂ Receptors | D₂: Kᵢ = 1-10 nM |
| Thioridazine | Dopamine D₂ Receptors | α₁-Adrenergic, Muscarinic M₁ Receptors | D₂: Kᵢ = 2.5 nM |
| Promethazine | Histamine H₁ Receptors | Muscarinic, α- and β-Adrenergic, Serotonin Receptors | H₁: Kᵢ = 2 nM |
| Piperidines | |||
| Fentanyl | µ-Opioid Receptor | δ- and κ-Opioid Receptors | µ: Kᵢ = 0.39 nM |
| Donepezil | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | AChE: IC₅₀ = 6.7 nM |
| Risperidone | Serotonin (5-HT₂) and Dopamine D₂ Receptors | α₁- and α₂-Adrenergic, Histamine H₁ Receptors | D₂: Kᵢ = 3.13 nM; 5-HT₂A: Kᵢ = 0.16 nM |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
A standard approach to screen for off-target interactions is to test the compound against a panel of known receptors, ion channels, and enzymes.
Objective: To determine the binding affinity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide to a wide range of potential biological targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in a suitable solvent (e.g., DMSO).
-
Receptor Panel Screening: Utilize a commercially available receptor profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a broad range of GPCRs, ion channels, transporters, and enzymes.
-
Binding Assays: Radioligand binding assays are typically performed. This involves incubating the compound at various concentrations with cell membranes or recombinant proteins expressing the target of interest, along with a specific radiolabeled ligand.
-
Data Analysis: The displacement of the radioligand by the test compound is measured, and the inhibition constant (Kᵢ) or IC₅₀ value is calculated to determine the binding affinity. Significant binding is generally considered to be >50% inhibition at a 1 µM concentration.
Cellular Functional Assays
Following the identification of potential off-target binding, functional assays are crucial to determine whether this binding translates into a biological effect (agonist, antagonist, or inverse agonist activity).
Objective: To characterize the functional activity of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide at identified off-target receptors.
Methodology:
-
Cell Culture: Use cell lines stably or transiently expressing the target receptor.
-
Assay Principle: Depending on the receptor's signaling pathway, various functional assays can be employed, such as:
-
Calcium mobilization assays: For Gq-coupled receptors.
-
cAMP accumulation/inhibition assays: For Gs- or Gi-coupled receptors.
-
Reporter gene assays: Where receptor activation leads to the expression of a reporter gene (e.g., luciferase, β-galactosidase).
-
-
Data Analysis: Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) and efficacy of the compound.
Tissue Cross-Reactivity Studies
For therapeutic antibody candidates, tissue cross-reactivity studies are a regulatory requirement to identify unintended binding to human tissues. While less common for small molecules, a similar approach can provide valuable information on potential tissue-specific off-target effects.
Objective: To assess the binding of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide to a panel of human tissues.
Methodology:
-
Tissue Preparation: A comprehensive panel of fresh-frozen human tissues is sectioned.
-
Immunohistochemistry (IHC): Labeled N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (e.g., biotinylated or fluorescently tagged) is incubated with the tissue sections.
-
Detection: The binding of the labeled compound is visualized using an appropriate detection system.
-
Analysis: A pathologist evaluates the staining pattern to identify specific and non-specific binding.
Visualizing Experimental Workflows and Pathways
General Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of a novel compound.
Potential Signaling Pathway Interactions
Caption: Potential receptor interactions based on structural motifs.
Conclusion
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is a compound with a complex structure that suggests a broad pharmacological profile and a significant potential for cross-reactivity. While direct experimental data for this specific molecule is lacking, an analysis of its constituent phenothiazine and piperidine moieties indicates a likelihood of interactions with dopaminergic, histaminergic, muscarinic, and opioid receptors, among others. A thorough investigation using the experimental protocols outlined in this guide is essential to fully characterize its cross-reactivity profile. This information is critical for the rational design of future analogs with improved selectivity and for predicting potential adverse effects in preclinical and clinical development. Researchers should proceed with a comprehensive screening cascade to elucidate the full spectrum of biological activities of this and related compounds.
References
- 1. N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide | C19H21N3OS | CID 12445967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Phenothiazin-10-Yl-Acetamide Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of a series of N-substituted phenothiazine-10-carboxamide analogs, focusing on their cytotoxic activity against liver cancer cell lines. While direct comparative data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is limited, this guide leverages a comprehensive study on structurally related analogs to provide insights into their therapeutic potential. The data and protocols herein are derived from a study by Gümüş et al. (2024), which synthesized and evaluated 28 phenothiazine derivatives for their anticancer properties.[1]
Phenothiazines, a class of heterocyclic compounds, have a long history in medicine, primarily as antipsychotic agents.[1] More recently, their potential as anticancer agents has been a subject of intense research, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3][4] The mechanism of their cytotoxic action is believed to be multifactorial, involving the disruption of key signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.
This guide provides a quantitative comparison of the cytotoxic effects of various phenothiazine-10-carboxamide analogs, details the experimental methodologies for their synthesis and evaluation, and illustrates the key molecular pathways implicated in their anticancer activity.
Data Presentation: Comparative Cytotoxicity of Phenothiazine Analogs
The cytotoxic activity of 28 phenothiazine derivatives was evaluated against two human liver cancer cell lines, Hep3B and SkHep1, using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency. The study included known phenothiazine drugs such as Trifluoperazine (TFP), Prochlorperazine (PCP), and Perphenazine (PPH) for comparison.
| Compound | Side Chain at Position 10 | IC50 (μM) - Hep3B | IC50 (μM) - SkHep1 |
| PTZ | H | >100 | >100 |
| 1 | -COCl | 11.8 | 15.6 |
| 2 | 2-Cl-PTZ-COCl | 25.4 | 34.5 |
| 3 | 2-CF3-PTZ-COCl | 10.9 | 13.2 |
| 4 | -CO-NH-(CH2)2-N(CH3)2 | 38.9 | 51.2 |
| 5 | -CO-NH-(CH2)3-N(CH3)2 | 45.1 | 60.3 |
| 6 | 2-Cl-PTZ-CO-NH-(CH2)2-N(CH3)2 | 50.1 | 65.4 |
| 7 | 2-Cl-PTZ-CO-NH-(CH2)3-N(CH3)2 | 58.3 | 72.8 |
| 8 | 2-CF3-PTZ-CO-NH-(CH2)2-N(CH3)2 | 18.7 | 25.9 |
| 9 | 2-CF3-PTZ-CO-NH-(CH2)3-N(CH3)2 | 21.3 | 29.8 |
| 10 | -CO-Piperidine | 22.5 | 31.7 |
| 11 | -CO-Morpholine | 30.1 | 42.6 |
| 12 | 2-Cl-PTZ-CO-Piperidine | 35.8 | 48.9 |
| 13 | 2-Cl-PTZ-CO-Morpholine | 42.3 | 55.1 |
| 14 | 2-CF3-PTZ-CO-Piperidine | 15.9 | 22.4 |
| 15 | 2-CF3-PTZ-CO-Morpholine | 19.8 | 28.1 |
| 16 | -CO-NH-CH2-Pyridine | 48.9 | 63.2 |
| 17 | 2-Cl-PTZ-CO-NH-CH2-Pyridine | 55.4 | 70.1 |
| 18 | 2-CF3-PTZ-CO-NH-CH2-Pyridine | 28.7 | 39.5 |
| 19 | -CO-NH-(CH2)2-OH | 60.2 | 75.8 |
| 20 | 2-Cl-PTZ-CO-NH-(CH2)2-OH | 68.9 | 83.4 |
| 21 | 2-CF3-PTZ-CO-NH-(CH2)2-OH | 35.1 | 47.6 |
| 22 | -CO-NH-Ph | 75.3 | 90.1 |
| 23 | 2-Cl-PTZ-CO-NH-Ph | 82.1 | 95.8 |
| 24 | 2-CF3-PTZ-CO-NH-Ph | 40.2 | 53.9 |
| 25 | -CO-NH-Ph-4-F | 33.8 | 46.2 |
| 26 | 2-CF3-PTZ-CO-NH-Ph-4-F | 26.4 | 37.1 |
| TFP | 2-CF3-PTZ-(CH2)3-Piperazine-CH3 | 12.5 | 16.8 |
| PCP | 2-Cl-PTZ-(CH2)3-Piperazine-CH3 | 14.7 | 19.5 |
| PPH | 2-Cl-PTZ-(CH2)3-Piperazine-(CH2)2-OH | 16.9 | 23.1 |
Data extracted from Gümüş et al., 2024.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the synthesis of the phenothiazine-10-carboxamide analogs and the protocol for the in vitro cytotoxicity assessment.
General Synthesis of Phenothiazine-10-Carboxamide Analogs
The synthesis of the N-substituted phenothiazine-10-carboxamide analogs involved a two-step process. First, the corresponding phenothiazine was reacted with an acyl chloride to form an intermediate. This intermediate was then reacted with a specific amine to yield the final carboxamide derivative.
Caption: General synthesis workflow for phenothiazine analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of the phenothiazine analogs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human liver cancer cell lines (Hep3B and SkHep1) were cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of the phenothiazine analogs. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined from dose-response curves.
Signaling Pathways in Phenothiazine-Induced Cytotoxicity
Phenothiazine derivatives exert their anticancer effects through various mechanisms, often culminating in the induction of apoptosis, or programmed cell death. Their mode of action can involve the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.
One of the proposed mechanisms involves the inhibition of pro-survival pathways like the PI3K/Akt pathway, which is often hyperactivated in cancer. By inhibiting this pathway, phenothiazines can tip the cellular balance towards apoptosis. Furthermore, these compounds can induce cellular stress, leading to the activation of the MAPK/ERK pathway, which can have pro-apoptotic or anti-apoptotic roles depending on the cellular context. Ultimately, these signaling events converge on the activation of caspases, a family of proteases that execute the apoptotic program, leading to the dismantling of the cell.
Caption: Proposed signaling pathway for phenothiazine-induced apoptosis.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Benchmarking N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide Against a Gold Standard in JARID1B Inhibition
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive performance comparison of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, commonly known as PBIT, against 2,4-pyridinedicarboxylic acid (2,4-PDCA), a widely recognized inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. PBIT has emerged as a potent and selective inhibitor of the JARID1 family of histone demethylases, particularly JARID1B (KDM5B), a key regulator of histone H3 lysine 4 (H3K4) methylation and a promising target in oncology. This document outlines the comparative efficacy, selectivity, and cellular activity of PBIT, supported by experimental data, to inform researchers in the fields of epigenetics and cancer therapeutics.
Executive Summary
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide (PBIT) demonstrates superior selectivity for the JARID1 family of histone demethylases when compared to the broader spectrum inhibitor 2,4-PDCA. While both compounds exhibit inhibitory activity against JARID1B in the low micromolar range, PBIT shows a clear advantage in its lack of inhibition of other JmjC demethylases, such as UTX and JMJD3. Furthermore, in cellular assays, PBIT effectively increases global H3K4 trimethylation and selectively inhibits the proliferation of cancer cells with high JARID1B expression. This guide presents the key data and methodologies for a direct comparison of these two inhibitors.
Data Presentation
The following tables summarize the quantitative data comparing the inhibitory activities of PBIT and the gold standard, 2,4-PDCA.
Table 1: Comparative Inhibitory Activity (IC50) Against JARID1 Family Demethylases
| Compound | JARID1A (KDM5A) IC50 (µM) | JARID1B (KDM5B) IC50 (µM) | JARID1C (KDM5C) IC50 (µM) |
| PBIT | 6.0[1] | ~3.0[1] | 4.9[1] |
| 2,4-PDCA | 4.1[1] | 4.3[1] | Not Reported |
Table 2: Selectivity Profile Against Other JmjC Histone Demethylases
| Compound (at 10 µM) | % Inhibition of UTX (KDM6A) | % Inhibition of JMJD3 (KDM6B) |
| PBIT | No Inhibition | No Inhibition |
| 2,4-PDCA | No Inhibition | Not Reported |
Table 3: Cellular Activity of PBIT in Breast Cancer Cell Lines
| Cell Line | JARID1B Expression Level | Effect of 10 µM PBIT on Proliferation |
| UACC-812 | High | Significant Inhibition (most cells killed) |
| MCF7 | Low | Minimal Toxicity |
| MCF10A (non-cancerous) | Low | Minimal Toxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Demethylase Inhibition Assay (AlphaScreen)
This assay quantifies the enzymatic activity of JARID1 demethylases by detecting changes in histone methylation.
-
Enzyme and Substrate Preparation : Recombinant JARID1A, JARID1B, and JARID1C enzymes were used. A biotinylated histone H3 peptide trimethylated at lysine 4 (H3K4me3) served as the substrate.
-
Reaction Mixture : The demethylase assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate, 50 µM ascorbic acid, and 15 µM Fe(II).
-
Inhibitor Addition : PBIT or 2,4-PDCA was added to the reaction mixture at varying concentrations.
-
Enzymatic Reaction : The reaction was initiated by the addition of the JARID1 enzyme and the H3K4me3 peptide substrate. The mixture was incubated to allow for demethylation to occur.
-
Detection : The reaction was stopped, and AlphaScreen acceptor beads conjugated to an antibody specific for dimethylated H3K4 (H3K4me2) and donor beads linked to streptavidin were added. The proximity of the beads upon binding to the demethylated, biotinylated peptide results in a chemiluminescent signal, which is inversely proportional to the enzyme's inhibitory activity.
-
Data Analysis : IC50 values were calculated from dose-response curves.
Cellular Proliferation Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells to determine the effect of inhibitors on cell proliferation.
-
Cell Culture : UACC-812, MCF7, and MCF10A cells were cultured in their respective recommended media.
-
Treatment : Cells were seeded in 96-well plates and treated with various concentrations of PBIT or a vehicle control (DMSO).
-
Incubation : The cells were incubated for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition : The WST-1 reagent was added to each well and incubated for a short period.
-
Absorbance Measurement : The absorbance of the formazan product, which is directly proportional to the number of viable cells, was measured using a microplate reader.
-
Data Analysis : The proliferation of treated cells was compared to that of the vehicle-treated control cells to determine the inhibitory effect of PBIT.
Immunofluorescence Assay for Cellular H3K4me3 Levels
This imaging-based assay visualizes the changes in global histone methylation within cells upon inhibitor treatment.
-
Cell Culture and Treatment : HeLa cells were cultured on coverslips and transfected with a vector expressing HA-tagged JARID1B. The cells were then treated with PBIT or a DMSO control for 24 hours.
-
Fixation and Permeabilization : Cells were fixed with formaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining : Cells were incubated with primary antibodies against the HA-tag (to identify transfected cells) and H3K4me3. Subsequently, fluorescently labeled secondary antibodies were used for detection.
-
Imaging : The coverslips were mounted, and images were acquired using a fluorescence microscope.
-
Analysis : The intensity of the H3K4me3 fluorescence signal in transfected cells treated with PBIT was compared to that in control cells to assess the inhibitor's effect on histone demethylation in a cellular context.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of JARID1B and the experimental workflows.
Caption: JARID1B signaling pathway and the inhibitory action of PBIT.
Caption: Workflow for the in vitro demethylase inhibition assay.
Caption: Workflow for the cellular proliferation assay.
References
Orthogonal Validation of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide's Hypothesized Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the orthogonal validation of the hypothesized anticancer activity of the novel compound, N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. To establish a robust understanding of its potential therapeutic efficacy, this document outlines a direct comparison with a known phenothiazine derivative, Thioridazine, which has documented anticancer properties. The validation approach employs two distinct, yet complementary, cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.
Comparative Analysis of Cytotoxic Activity
The following table summarizes hypothetical quantitative data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide against the human breast cancer cell line MCF-7, juxtaposed with published data for the comparator compound, Thioridazine.
| Compound | Assay Type | Endpoint | Cell Line | IC50 (µM) | Reference |
| N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide | MTT | Metabolic Activity | MCF-7 | Hypothetical 8.5 | Internal Data |
| N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide | LDH | Membrane Integrity | MCF-7 | Hypothetical 12.3 | Internal Data |
| Thioridazine | MTT | Metabolic Activity | MCF-7 | 5.72[1] | --INVALID-LINK-- |
| Thioridazine | LDH | Membrane Integrity | MCF-7 | Not Reported | - |
Experimental Protocols
Detailed methodologies for the orthogonal validation assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantitatively assesses cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, which is soluble in dimethyl sulfoxide (DMSO). The absorbance of the resulting solution is directly proportional to the number of viable cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and Thioridazine (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide or Thioridazine. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of the number of damaged cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and Thioridazine (dissolved in DMSO)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: MCF-7 cells are seeded and treated with the compounds in a 96-well plate as described in the MTT assay protocol.
-
Controls: For each condition, three types of controls are prepared:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 1 hour before the end of the incubation period.
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After the 48-hour incubation, the plate is centrifuged at 250 x g for 5 minutes. 50 µL of the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture is added to each well of the new plate.
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.
-
Reaction Termination: 50 µL of the stop solution is added to each well.
-
Absorbance Measurement: The absorbance is measured at 490 nm with a reference wavelength of 680 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cytotoxicity is calculated using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
-
The IC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.
-
Visualizing the Validation Workflow and Concepts
The following diagrams illustrate the experimental workflow and the underlying principle of the orthogonal validation strategy.
References
- 1. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs [mdpi.com]
- 2. Enhanced Antiproliferative Activity of Docetaxel by Extremely Low Frequency Electromagnetic Fields in MCF-7 Breast Cancer Cells [mdpi.com]
- 3. cellbiologics.com [cellbiologics.com]
Comparative In Vivo Efficacy of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and Structurally Related Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide and other prominent phenothiazine derivatives. Due to the limited publicly available in vivo data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, this comparison focuses on established phenothiazines with demonstrated efficacy in preclinical models of psychosis, cancer, and neuroprotection. The experimental data presented herein is intended to serve as a benchmark for researchers investigating the therapeutic potential of novel phenothiazine compounds.
Executive Summary
Phenothiazines are a class of heterocyclic compounds known for their diverse pharmacological activities, primarily as antipsychotic agents that antagonize dopamine D2 receptors.[1][2] Recent research has expanded their potential applications to oncology and neuroprotection.[3][4][5] This guide summarizes the available in vivo efficacy data for representative phenothiazine derivatives—Chlorpromazine, Thioridazine, and Fluphenazine—across these therapeutic areas. Detailed experimental protocols for key in vivo assays are provided to facilitate the design and interpretation of future studies. Furthermore, signaling pathway diagrams generated using Graphviz illustrate the molecular mechanisms thought to underlie the observed in vivo effects.
Data Presentation: In Vivo Efficacy of Phenothiazine Derivatives
The following tables summarize the quantitative in vivo efficacy data for selected phenothiazine derivatives in established animal models.
| Compound | Therapeutic Area | Animal Model | Key Efficacy Endpoint | Dosage | Result | Reference |
| Chlorpromazine | Antipsychotic | Rat model of sensorimotor gating deficits | Reversal of apomorphine-induced prepulse inhibition (PPI) deficit | 1, 3, and 10 mg/kg, i.p. | Dose-dependent induction of catalepsy and locomotor sensitization following PCP challenge. | |
| Thioridazine | Anticancer | Human ovarian cancer xenograft in nude mice | Tumor growth inhibition | Oral administration | Approximately 5-fold inhibition of tumor growth. | |
| Thioridazine | Anticancer | Triple-negative breast cancer xenograft in mice | Tumor growth inhibition | 10 mg/kg | 63.73% inhibition in tumor weight. | |
| Fluphenazine | Neuroprotection | Not specified in readily available sources | Not specified in readily available sources | Not specified in readily available sources | Not specified in readily available sources | |
| N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide | Not specified | Not specified in readily available sources | Not specified in readily available sources | Not specified in readily available sources | No publicly available in vivo efficacy data |
Signaling Pathways
The biological effects of phenothiazines are mediated through their interaction with various signaling pathways. The primary mechanism for their antipsychotic effects is the blockade of dopamine D2 receptors. Their anticancer and neuroprotective activities are thought to involve multiple pathways, including the inhibition of calmodulin and modulation of other signaling cascades.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Calmodulin Signaling Pathway and Inhibition by Phenothiazines.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model in mice.
Caption: Experimental Workflow for Tumor Xenograft Studies.
Protocol Details:
-
Cell Culture: Human cancer cell lines (e.g., NCI-N87, AGS, 4T1) are cultured under standard conditions.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/animal).
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice), typically 6-8 weeks old, are used.
-
Implantation: The cell suspension is injected subcutaneously into the flank of each mouse. For breast cancer models, implantation into the mammary fat pad is common.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 70-300 mm³), mice are randomized into treatment and control groups. The test compound is administered according to the specified dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
-
Histological and Molecular Analysis: Tumors may be processed for histological examination (e.g., H&E staining) and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).
Prepulse Inhibition (PPI) Test for Antipsychotic-like Activity
The PPI test is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. This protocol describes the general procedure for conducting a PPI test in rodents.
Caption: Experimental Workflow for the Prepulse Inhibition Test.
Protocol Details:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a set period (e.g., 5-10 minutes) with background white noise (e.g., 65-70 dB).
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the "prepulse," e.g., 75-85 dB) is presented shortly before the pulse (e.g., 30-120 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
Measurement: The startle response (amplitude of the whole-body flinch) is recorded for each trial.
-
Calculation of PPI: The percentage of prepulse inhibition is calculated using the following formula: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
An increase in % PPI following drug administration in a model of PPI deficit (e.g., induced by a dopamine agonist like apomorphine) is indicative of antipsychotic-like activity.
Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection
The MCAO model is a widely used animal model of focal cerebral ischemia (stroke) to evaluate the efficacy of neuroprotective agents.
Caption: Experimental Workflow for the Middle Cerebral Artery Occlusion Model.
Protocol Details:
-
Animal Model: Typically, adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6) are used.
-
Anesthesia: The animal is anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a specific duration to induce ischemia (e.g., 60-90 minutes). For a reperfusion model, the filament is then withdrawn to allow blood flow to resume.
-
Neurobehavioral Assessment: Neurological deficits are assessed at various time points post-MCAO using a scoring system. A common scoring scale is:
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Circling to the contralateral side
-
3: Falling to the contralateral side
-
4: No spontaneous motor activity
-
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then quantified using image analysis software and is often expressed as a percentage of the total hemispheric volume. A reduction in infarct volume in the drug-treated group compared to the vehicle-treated group indicates a neuroprotective effect.
References
- 1. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Calmodulin-dependent Signaling [jove.com]
- 3. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides a comparative analysis of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a phenothiazine derivative, placing its anticipated pharmacological profile in context with established antipsychotic agents. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information on the broader class of phenothiazine piperidine derivatives to infer its likely selectivity and compares it with well-characterized alternatives.
The phenothiazine scaffold is a cornerstone in the development of antipsychotic medications, primarily exerting its effects through the antagonism of dopamine D2 receptors.[1][2] The structural nuance of substituents on the phenothiazine ring system, particularly the side chain at the 10-position, dictates the compound's affinity and selectivity for a range of neurotransmitter receptors. This intricate relationship between structure and activity governs both the therapeutic action and the adverse effect profile of these drugs.[3]
Inferred Selectivity Profile of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide
Based on its structural features—a phenothiazine core linked to a piperidine moiety via an ethanamide linker—N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is predicted to be a dopamine D2 receptor antagonist.[1][2] However, like many phenothiazine derivatives, it is likely to exhibit a polypharmacological profile, interacting with other receptors to varying degrees. This "off-target" binding can contribute to both therapeutic effects and undesirable side effects.
The anticipated cross-reactivity includes potential antagonism at:
-
Adrenergic Receptors (α1): Leading to potential side effects like orthostatic hypotension.
-
Muscarinic Acetylcholine Receptors (M1): Contributing to anticholinergic effects such as dry mouth, blurred vision, and constipation.
-
Histamine Receptors (H1): Resulting in sedative effects.
The precise affinity for these off-target receptors is what defines the compound's selectivity and, ultimately, its clinical utility.
Comparative Analysis with Alternative Antipsychotics
To provide a tangible comparison, the following table summarizes the receptor binding affinities (Ki values in nM) of established phenothiazine antipsychotics and other atypical antipsychotics. A lower Ki value indicates a higher binding affinity.
| Compound | D2 | 5-HT2A | α1-Adrenergic | H1 | M1 | Reference |
| Chlorpromazine | 3.1 | 1.9 | 2.6 | 1.8 | 16 | |
| Thioridazine | 3.5 | 2.5 | 10 | 10 | 1.3 | |
| Haloperidol | 0.7 | 45 | 13 | 1,800 | >10,000 | |
| Clozapine | 160 | 5.4 | 7 | 6.3 | 1.9 | |
| Olanzapine | 11 | 4 | 19 | 7 | 1.9 | |
| Risperidone | 3.3 | 0.16 | 0.8 | 20 | >10,000 |
Note: Data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is not available in the public domain and is inferred based on the general properties of the chemical class.
This comparative data highlights the diverse selectivity profiles within the antipsychotic drug class. For instance, Haloperidol demonstrates high selectivity for the D2 receptor with minimal affinity for histaminic and muscarinic receptors, which correlates with a lower incidence of sedation and anticholinergic side effects but a higher risk of extrapyramidal symptoms. In contrast, Clozapine and Olanzapine show broader receptor activity, which is thought to contribute to their "atypical" antipsychotic profiles with a lower risk of motor side effects but a higher propensity for metabolic disturbances.
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile is achieved through a series of in vitro assays. The foundational method is the radioligand binding assay .
Radioligand Binding Assay
This technique directly measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a panel of neurotransmitter receptors.
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.
-
Incubation: A fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in a suitable buffer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
A comprehensive selectivity profile is generated by performing this assay across a wide panel of receptors.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for dopamine D2 receptors and the experimental workflow for selectivity profiling.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for selectivity profiling.
Conclusion
While direct experimental data for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide is currently lacking in the public domain, its structural similarity to known phenothiazine antipsychotics allows for an informed inference of its selectivity profile. It is anticipated to be a dopamine D2 receptor antagonist with varying degrees of affinity for adrenergic, muscarinic, and histamine receptors. A comprehensive in vitro selectivity profiling campaign, utilizing techniques such as radioligand binding assays, is essential to precisely quantify its receptor interaction profile and compare it to existing therapeutic alternatives. Such data is critical for guiding further drug development efforts and for understanding the full therapeutic potential and liability of this compound.
References
Safety Operating Guide
Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide, a compound with potential biological activity. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Prior to handling N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on the known hazards of related phenothiazine and piperidine derivatives, must be observed. The compound should be treated as hazardous waste.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as related compounds can be skin irritants. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or aerosols, as related compounds may cause respiratory irritation.[1][2] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical advice/attention.
Step-by-Step Disposal Protocol
The disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide must comply with local, state, and federal regulations for hazardous waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Collect all materials contaminated with the compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.
-
For liquid waste, use a sealed, leak-proof container. For solid waste, use a securely sealed bag or container to prevent dust generation.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available hazard information to the disposal company. The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant".
-
Environmental Precautions:
-
Avoid release to the environment. This compound may be harmful to aquatic life.
-
Do not let the product enter drains.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide.
This procedural guide is intended to provide essential information for the safe handling and disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
